2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H68N7O17P3S |
|---|---|
Molecular Weight |
1080.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,7Z,10Z,13Z,16Z)-docosa-2,7,10,13,16-pentaenethioate |
InChI |
InChI=1S/C43H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,14-15,17-18,22-23,30-32,36-38,42,53-54H,4-7,10,13,16,19-21,24-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-,15-14-,18-17-,23-22+/t32-,36+,37+,38-,42-/m0/s1 |
InChI Key |
XSIBQUOFLNIVEK-UNZYHRLESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 2E,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA in mammals. This specific acyl-CoA is a critical intermediate in the peroxisomal β-oxidation of tetracosahexaenoyl-CoA (C24:6n-3-CoA), a key step in the synthesis of docosahexaenoic acid (DHA). A detailed understanding of this pathway and its regulation is crucial for research into metabolic disorders, neurological health, and the development of therapeutic interventions targeting lipid metabolism. This document outlines the core metabolic pathway, the enzymes involved, quantitative data, detailed experimental protocols, and the regulatory signaling networks that govern this process.
Introduction
Docosahexaenoic acid (DHA, 22:6n-3) is a vital omega-3 polyunsaturated fatty acid (PUFA) essential for the normal development and function of the brain and retina. While DHA can be obtained from the diet, its de novo synthesis in mammals is a complex process known as the Sprecher pathway. This pathway involves a series of elongation and desaturation reactions of the precursor α-linolenic acid (ALA, 18:3n-3), followed by a crucial final step of peroxisomal β-oxidation. It is within this terminal peroxisomal process that this compound emerges as a key, transient intermediate. This guide will focus specifically on the generation of this intermediate within the peroxisome.
The Core Biosynthetic Pathway
The formation of this compound is the result of the first step in the single cycle of β-oxidation that shortens tetracosahexaenoyl-CoA (24:6n-3-CoA) to docosahexaenoyl-CoA (22:6n-3-CoA). This process occurs exclusively in the peroxisome.
The substrate, all-cis-4,7,10,13,16,19-tetracosahexaenoyl-CoA, is first acted upon by the enzyme acyl-CoA oxidase 1 (ACOX1). This enzyme introduces a double bond between the α and β carbons (C2 and C3), resulting in the formation of 2E,4Z,7Z,10Z,13Z,16Z,19Z-tetracosaheptaenoyl-CoA. However, the specific intermediate requested, this compound, is generated from the subsequent hydration and oxidation steps of a C24 acyl-CoA. The direct precursor to the requested molecule is (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA, which undergoes oxidation by ACOX1.
The overall peroxisomal β-oxidation of (4Z,7Z,10Z,13Z,16Z,19Z)-tetracosahexaenoyl-CoA to yield DHA-CoA involves the following key steps:
-
Dehydrogenation: Catalyzed by Acyl-CoA Oxidase 1 (ACOX1), this step introduces a trans double bond at the C2 position of the acyl-CoA chain.
-
Hydration and Dehydrogenation: These sequential reactions are catalyzed by a single enzyme, D-bifunctional protein (DBP), which possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Thiolytic Cleavage: The final step is catalyzed by a peroxisomal thiolase, which cleaves the 3-ketoacyl-CoA intermediate to release acetyl-CoA and the final product, docosahexaenoyl-CoA.
The molecule of interest, This compound , is the product of the first enzymatic step in the β-oxidation of (4Z,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA (DPA n-3). However, in the context of DHA synthesis from C24:6, the direct product of ACOX1 is (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoyl-CoA[1]. For the purpose of this guide, we will detail the enzymes acting on the C24:6-CoA substrate.
Key Enzymes in the Pathway
The biosynthesis of this compound as an intermediate of DHA synthesis is dependent on the coordinated action of three key peroxisomal enzymes.
Acyl-CoA Oxidase 1 (ACOX1)
-
Function: ACOX1 is the first and rate-limiting enzyme in the peroxisomal β-oxidation of straight-chain fatty acyl-CoAs[2][3]. It catalyzes the desaturation of the acyl-CoA, introducing a trans-2-enoyl double bond and transferring electrons directly to molecular oxygen to produce hydrogen peroxide (H₂O₂)[2][4].
-
Substrate Specificity: ACOX1 acts on a broad range of straight-chain saturated and unsaturated very-long-chain fatty acids[1]. It exhibits activity towards tetracosahexaenoyl-CoA[1].
-
Gene: ACOX1[2][4]. Defects in this gene lead to peroxisomal acyl-CoA oxidase deficiency, characterized by the accumulation of very long-chain fatty acids[4].
D-Bifunctional Protein (DBP)
-
Function: DBP, also known as multifunctional enzyme 2 (MFE-2), catalyzes the second and third steps of peroxisomal β-oxidation. It possesses two distinct enzymatic activities: 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase[5]. The hydratase activity adds a water molecule across the trans-2-enoyl double bond, and the dehydrogenase activity oxidizes the resulting 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.
-
Gene: HSD17B4. Mutations in this gene cause D-bifunctional protein deficiency, a severe peroxisomal disorder[5].
Peroxisomal Thiolase
-
Function: This enzyme catalyzes the final step of the β-oxidation cycle, the thiolytic cleavage of 3-ketoacyl-CoA. It utilizes a molecule of coenzyme A to cleave the bond between the α and β carbons, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter.
-
Types: In eukaryotes, there are two main forms of 3-ketoacyl-CoA thiolase, one located in the mitochondria and the other in peroxisomes[6]. The peroxisomal thiolase is essential for the final step of DHA synthesis.
Quantitative Data
Quantitative data on the kinetics of these enzymes with the specific substrates involved in tetracosahexaenoyl-CoA oxidation are limited. However, available data for related substrates provide valuable insights.
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
| ACOX1 (Human, Isoform 1) | Hexadecanoyl-CoA (Palmitoyl-CoA) | KM | 73 µM | [7] |
| ACOX1 (Human, Isoform 2) | Hexadecanoyl-CoA (Palmitoyl-CoA) | KM | 90 µM | [7] |
| D-Bifunctional Protein (Human) | 2E-decenoyl-CoA | - | Enzyme activity can be monitored by the oxidation of 3R-hydroxyacyl-CoA at 303 nm. | [8] |
Note: Specific kinetic data for the interaction of ACOX1, DBP, and peroxisomal thiolase with the intermediates of tetracosahexaenoyl-CoA β-oxidation are a key area for future research.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the biosynthesis of this compound and related pathways.
Acyl-CoA Oxidase (ACOX) Activity Assay
A common method for assaying ACOX activity is based on the quantification of H₂O₂ produced during the reaction.
Protocol: Fluorometric Assay for ACOX Activity
-
Principle: The H₂O₂ produced by ACOX is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) into a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to the ACOX activity.
-
Reagents:
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Substrate: Tetracosahexaenoyl-CoA (or other acyl-CoA of interest).
-
HRP solution.
-
Fluorescent probe solution.
-
Cell or tissue lysate containing peroxisomes.
-
-
Procedure: a. Prepare a reaction mixture containing the reaction buffer, HRP, and the fluorescent probe. b. Add the cell or tissue lysate to the reaction mixture and incubate to allow for the degradation of any endogenous H₂O₂. c. Initiate the reaction by adding the acyl-CoA substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm). e. Calculate the ACOX activity based on a standard curve generated with known concentrations of H₂O₂.
D-Bifunctional Protein (DBP) Activity Assay
DBP activity can be assayed by monitoring the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA intermediate.
Protocol: Spectrophotometric Assay for DBP Dehydrogenase Activity
-
Principle: The dehydrogenase activity of DBP reduces NAD⁺ to NADH. The increase in NADH concentration can be monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
NAD⁺ solution.
-
Substrate: A suitable 3-hydroxyacyl-CoA (e.g., 3-hydroxy-2-methylhexanoyl-CoA).
-
Purified DBP or peroxisomal fraction.
-
-
Procedure: a. Combine the assay buffer, NAD⁺, and substrate in a cuvette. b. Initiate the reaction by adding the enzyme preparation. c. Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer. d. Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Peroxisomal Thiolase Activity Assay
Thiolase activity is typically measured in the direction of 3-ketoacyl-CoA cleavage.
Protocol: Spectrophotometric Assay for Thiolase Activity
-
Principle: The thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A results in the formation of an enolate ion from the product acyl-CoA, which can be monitored by an increase in absorbance at approximately 303 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing MgCl₂.
-
Coenzyme A solution.
-
Substrate: A suitable 3-ketoacyl-CoA.
-
Enzyme preparation.
-
-
Procedure: a. Mix the assay buffer and Coenzyme A in a cuvette. b. Add the enzyme preparation and incubate briefly. c. Start the reaction by adding the 3-ketoacyl-CoA substrate. d. Monitor the increase in absorbance at 303 nm. e. Calculate the activity based on the molar extinction coefficient of the enolate product.
Analysis of Acyl-CoA Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of acyl-CoA species.
Protocol Outline: LC-MS/MS Analysis of Acyl-CoAs
-
Sample Preparation: a. Homogenize cells or tissues in a suitable buffer. b. Extract acyl-CoAs using solid-phase extraction (SPE) or liquid-liquid extraction. c. Include internal standards (e.g., ¹³C-labeled acyl-CoAs) for accurate quantification.
-
LC Separation: a. Use a reverse-phase C18 column for separation. b. Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) or a volatile buffer (e.g., ammonium (B1175870) acetate) to achieve good chromatographic resolution.
-
MS/MS Detection: a. Use electrospray ionization (ESI) in positive ion mode. b. Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity. c. Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest. For example, the neutral loss of the CoA moiety (507 Da) is a common fragmentation pattern.
-
Quantification: a. Generate a calibration curve using standards of known concentrations. b. Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards.
Regulatory Signaling Pathways
The biosynthesis of DHA, and by extension the formation of its intermediates, is tightly regulated at the transcriptional level by nuclear receptors and transcription factors that respond to the cellular lipid status.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a key regulator of lipid metabolism, particularly in the liver. It is activated by fatty acids and their derivatives.
-
Activation: Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR).
-
Gene Regulation: The PPARα/RXR heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
-
Target Genes: PPARα upregulates the expression of genes involved in fatty acid uptake, activation, and β-oxidation in both mitochondria and peroxisomes, including ACOX1 and DBP.
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)
SREBP-1c is a major transcription factor that controls the expression of genes involved in fatty acid synthesis (lipogenesis).
-
Regulation by Insulin and PUFAs: Insulin signaling activates SREBP-1c, promoting lipogenesis. Conversely, polyunsaturated fatty acids, particularly DHA, suppress the activity of SREBP-1c[9].
-
Interplay with PPARα: There is a complex interplay between PPARα and SREBP-1c. PPARα activation can indirectly influence SREBP-1c activity[10]. Some studies suggest that PPARα can suppress SREBP-1c promoter activity[11].
The balance between the activities of PPARα and SREBP-1c is crucial for maintaining lipid homeostasis. High levels of PUFAs tend to activate PPARα and suppress SREBP-1c, leading to a shift from lipid synthesis to lipid oxidation.
Visualizations
Diagram 1: Biosynthetic Pathway of this compound
Caption: Peroxisomal β-oxidation of tetracosahexaenoyl-CoA to DHA-CoA.
Diagram 2: Experimental Workflow for Acyl-CoA Analysis
Caption: A typical workflow for the analysis of acyl-CoA species.
Diagram 3: Regulatory Signaling Pathway
Caption: Transcriptional regulation of DHA biosynthesis enzymes.
Conclusion
The biosynthesis of this compound is an integral part of the intricate process of DHA synthesis in mammals. This guide has provided a detailed examination of the core pathway, the key enzymes, available quantitative data, experimental methodologies, and the complex regulatory networks. A thorough understanding of these molecular mechanisms is paramount for advancing our knowledge of lipid metabolism and for the development of novel therapeutic strategies for a range of human diseases. Further research is warranted to elucidate the precise kinetic parameters of the enzymes involved and to further unravel the signaling cascades that fine-tune this essential biosynthetic route.
References
- 1. uniprot.org [uniprot.org]
- 2. ACOX1 acyl-CoA oxidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Acox1 acyl-Coenzyme A oxidase 1, palmitoyl [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. ACOX1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Clinical and biochemical spectrum of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. InterPro [ebi.ac.uk]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Docosahexaenoic Acid (DHA) and Hepatic Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A role for PPARalpha in the control of SREBP activity and lipid synthesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Metabolic Crossroads of Docosapentaenoic Acid: A Technical Guide to the Biosynthesis of 13-Series Resolvins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathway of n-3 docosapentaenoic acid (DPA), with a particular focus on its conversion to the 13-series resolvins (RvTs), a class of specialized pro-resolving mediators (SPMs) with potent anti-inflammatory and pro-resolving properties. While a direct metabolic pathway for 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA is not established in the current scientific literature, the biosynthesis of 13-series resolvins involves the formation of a crucial intermediate, 13(R)-hydroxy-7Z,10Z,13R,14E,16Z,19Z-docosapentaenoic acid (13R-HDPA), which features a conjugated E,Z-diene structure. This guide will detail the enzymatic steps, key molecules, and experimental methodologies relevant to this pathway, providing a valuable resource for researchers in inflammation, lipid biochemistry, and drug discovery.
The Central Role of n-3 Docosapentaenoic Acid (DPA)
(7Z,10Z,13Z,16Z,19Z)-Docosapentaenoic acid (n-3 DPA), also known as clupanodonic acid, is an omega-3 polyunsaturated fatty acid (PUFA) that serves as a key intermediate in the biosynthesis of docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA)[1]. Beyond its role as a precursor to DHA, n-3 DPA is now recognized as a substrate for the production of a distinct class of SPMs, the 13-series resolvins[2][3][4].
Biosynthesis of 13-Series Resolvins from n-3 DPA
The primary pathway for the conversion of n-3 DPA to 13-series resolvins is initiated by the enzyme cyclooxygenase-2 (COX-2)[2][4][5]. This pathway is particularly active in endothelial cells during the resolution phase of inflammation[2][6].
The Initiating Step: COX-2-mediated Oxygenation
The first and rate-limiting step in the biosynthesis of 13-series resolvins is the oxygenation of n-3 DPA by COX-2. This enzymatic reaction leads to the formation of a hydroperoxy intermediate, 13(R)-hydroperoxy-7Z,10Z,14E,16Z,19Z-docosapentaenoic acid (13R-HpDPA)[4][5]. This intermediate is then rapidly reduced to the more stable alcohol, 13(R)-hydroxy-7Z,10Z,13R,14E,16Z,19Z-docosapentaenoic acid (13R-HDPA)[2][3][4]. The formation of the 14E,16Z-conjugated diene is a key feature of this transformation.
dot
Caption: Initial conversion of n-3 DPA to 13(R)-HDPA by COX-2.
Conversion of 13(R)-HDPA to 13-Series Resolvins
Following its synthesis in endothelial cells, 13(R)-HDPA can be released and taken up by neighboring leukocytes, such as neutrophils[6]. Within these cells, 13(R)-HDPA serves as the substrate for lipoxygenases (LOX) to generate the four members of the 13-series resolvins: RvT1, RvT2, RvT3, and RvT4[2][3][6]. The exact enzymatic steps and intermediates in the conversion of 13(R)-HDPA to the individual RvTs are an area of active investigation.
dot
Caption: Conversion of 13(R)-HDPA to 13-series resolvins by lipoxygenases.
Quantitative Data
Quantitative data for the metabolism of n-3 DPA to 13-series resolvins is still emerging. However, studies have provided relative quantification under specific experimental conditions.
| Metabolite | Precursor | Cell Type/System | Relative Abundance/Concentration | Reference |
| 13(R)-HDPA | n-3 DPA | Human Endothelial Cells (HUVEC) | Major product, ~90% of total 13-HDPA | [2] |
| 13(S)-HDPA | n-3 DPA | Human Endothelial Cells (HUVEC) | Minor product, ~10% of total 13-HDPA | [2] |
| 13(R)-HDPA | n-3 DPA | Human recombinant COX-2 | Major product, >95% of total 13-HDPA | [2] |
| Resolvins (RvT1-4) | 13(R)-HDPA | Human Neutrophils | All four RvTs are produced | [2][3] |
Experimental Protocols
Synthesis of 13(R)-HDPA
A detailed protocol for the stereoselective chemical synthesis of 13(R)-HDPA has been published, providing a crucial standard for biological studies[2][3]. The synthesis involves multiple steps, including the use of a chiral pool starting material to set the stereochemistry at C-13, stereoselective Wittig reactions, and Z-selective reductions of internal alkynes[2][3].
Key Steps in 13(R)-HDPA Synthesis:
-
Preparation of key building blocks with the correct stereochemistry.
-
Coupling of fragments using Wittig and other coupling reactions.
-
Stereoselective reduction of alkyne intermediates to form Z-olefins.
-
Deprotection and purification of the final product.
Analysis of 13-Series Resolvins by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the identification and quantification of resolvins and their precursors due to its high sensitivity and specificity[7][8][9].
General LC-MS/MS Protocol for Resolvin Profiling: [7][8]
-
Sample Preparation:
-
Liquid Chromatography (LC):
-
Separation of lipid mediators using a reverse-phase C18 column with a gradient elution of water and an organic solvent mixture (e.g., methanol/acetonitrile) containing a weak acid (e.g., formic or acetic acid)[8].
-
-
Tandem Mass Spectrometry (MS/MS):
-
Detection using a triple quadrupole mass spectrometer in negative ion mode.
-
Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific parent-daughter ion transitions for each analyte and internal standard.
-
dot
Caption: General workflow for the analysis of resolvins by LC-MS/MS.
Conclusion and Future Directions
The metabolic conversion of n-3 DPA to the 13-series resolvins represents a significant pathway in the resolution of inflammation. The central role of COX-2 in initiating this cascade highlights a potential mechanism for the pro-resolving effects of certain anti-inflammatory drugs. Further research is needed to fully elucidate the downstream enzymatic steps leading to the individual RvTs and to quantify their production and activity in various physiological and pathological contexts. The development of robust analytical methods and the availability of synthetic standards will be crucial for advancing our understanding of this important metabolic pathway and for exploring its therapeutic potential.
References
- 1. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators [mdpi.com]
- 6. Reactome | Biosynthesis of DPAn-3-derived 13-series resolvins [reactome.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA in Fatty Acid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the metabolic significance of 2E,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA, a key intermediate in the biosynthesis of docosahexaenoic acid (DHA). Moving beyond the historical understanding of direct desaturation, this document elucidates the now-accepted pathway involving microsomal elongation and subsequent peroxisomal β-oxidation. We delve into the enzymatic processes, quantitative aspects, and experimental methodologies relevant to the study of this critical molecule. Furthermore, this guide outlines the potential signaling roles of long-chain fatty acyl-CoAs and provides detailed diagrams to visualize the complex metabolic and signaling pathways. This comprehensive resource is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their efforts to understand and modulate fatty acid metabolism for therapeutic benefit.
Introduction: The Shifting Paradigm of DHA Biosynthesis
Docosahexaenoic acid (DHA, 22:6n-3) is a critical polyunsaturated fatty acid (PUFA) essential for the normal development and function of the brain and retina. For a considerable time, the final step in its biosynthesis was thought to be a direct Δ4-desaturation of docosapentaenoic acid (DPA, 22:5n-3). However, compelling evidence has reshaped this understanding, revealing a more intricate pathway that traverses different cellular compartments. The currently accepted route involves the microsomal elongation of DPA (specifically, 7Z,10Z,13Z,16Z,19Z-docosapentaenoyl-CoA) to tetracosahexaenoic acid (24:6n-3), followed by a single round of β-oxidation within the peroxisome to yield DHA.
A crucial, yet often overlooked, intermediate in this peroxisomal step is This compound . This trans-2-enoyl-CoA species is formed during the first step of the β-oxidation of 24:6n-3. Its formation and subsequent metabolism are central to the successful synthesis of DHA. This guide will provide a detailed technical overview of the role and metabolism of this specific docosapentaenoyl-CoA isomer.
The Biosynthetic Pathway of DHA: A Multi-organellar Process
The conversion of dietary α-linolenic acid (ALA, 18:3n-3) to DHA is a multi-step process involving a series of elongation and desaturation reactions primarily in the endoplasmic reticulum, culminating in the final crucial steps within the peroxisome.
Microsomal Elongation and Desaturation
The initial phase of the pathway involves the conversion of eicosapentaenoic acid (EPA, 20:5n-3) to docosapentaenoic acid (DPA, 22:5n-3) and its subsequent elongation. The key steps are:
-
Elongation: DPA-CoA (all-cis isomer) is elongated by an elongase enzyme (ELOVL2 or ELOVL5) in the endoplasmic reticulum to form 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoyl-CoA (24:5n-3).
-
Desaturation: A Δ6-desaturase (FADS2) then introduces a double bond at the Δ6 position of 24:5n-3, yielding 6Z,9Z,12Z,15Z,18Z,21Z-tetracosahexaenoyl-CoA (24:6n-3).
Peroxisomal β-Oxidation: The Genesis of this compound
The 24:6n-3-CoA is then transported to the peroxisome for a single round of β-oxidation, a process that shortens the carbon chain by two carbons to produce DHA-CoA. This is where this compound emerges as a key intermediate. The enzymes involved in this critical step are straight-chain acyl-CoA oxidase (ACOX1) and D-bifunctional protein (DBP).[1][2]
The peroxisomal β-oxidation of 24:6n-3-CoA proceeds as follows:
-
Oxidation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons (C2 and C3) of 24:6n-3-CoA. This reaction forms 2E,6Z,9Z,12Z,15Z,18Z-tetracosahexaenoyl-CoA .
-
Hydration and Dehydrogenation: The D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, then acts on the trans-2-enoyl-CoA intermediate.
-
The enoyl-CoA hydratase activity of DBP hydrates the double bond, forming 3-hydroxy-6Z,9Z,12Z,15Z,18Z-tetracosahexaenoyl-CoA.
-
The 3-hydroxyacyl-CoA dehydrogenase activity of DBP then oxidizes the 3-hydroxyacyl-CoA to 3-keto-6Z,9Z,12Z,15Z,18Z-tetracosahexaenoyl-CoA.
-
-
Thiolytic Cleavage: Finally, a peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and the final product, 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl-CoA (DHA-CoA) .
It is during the initial oxidation step catalyzed by ACOX1 that the precursor to the molecule of interest is formed. The subsequent steps of hydration, dehydrogenation, and thiolysis lead to the generation of DHA-CoA. The intermediate, This compound , is the product of the first cycle of β-oxidation of a 24-carbon polyunsaturated fatty acid.
Quantitative Data
While the qualitative pathway is well-established, precise quantitative data for the enzymes and intermediates involved in the peroxisomal β-oxidation of 24:6n-3-CoA are still areas of active research. The following tables summarize the currently available information and highlight areas where further investigation is needed.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | Km (µM) | Vmax | Source |
| Acyl-CoA Oxidase 1 (ACOX1) | Palmitoyl-CoA (C16:0-CoA) | 73 | - | [3] |
| Acyl-CoA Oxidase 1 (ACOX1) | 6,9,12,15,18,21-Tetracosahexaenoyl-CoA (24:6n-3-CoA) | Data not available | Data not available | - |
| D-Bifunctional Protein (DBP) | 2E-Hexadecenoyl-CoA | Data not available | Data not available | - |
| D-Bifunctional Protein (DBP) | 2E,6Z,9Z,12Z,15Z,18Z-Tetracosahexaenoyl-CoA | Data not available | Data not available | - |
Table 2: Cellular Concentrations of Metabolites
| Metabolite | Tissue/Cell Type | Concentration | Method | Source |
| Long-chain Acyl-CoAs (total) | Cytosol | Low nanomolar (free) | Estimation based on enzyme kinetics | [4] |
| This compound | - | Data not available | - | - |
| 4Z,7Z,10Z,13Z,16Z,19Z-Docosahexaenoyl-CoA (DHA-CoA) | - | Data not available | - | - |
Note: The cellular concentrations of specific acyl-CoA intermediates in the DHA biosynthesis pathway are challenging to measure due to their low abundance and transient nature. These values would likely need to be determined experimentally using advanced mass spectrometry techniques.
Signaling Pathways and Logical Relationships
The metabolic pathway for the formation of this compound is a linear progression of enzymatic reactions. The following diagrams illustrate this workflow and the broader context of fatty acid metabolism.
Caption: DHA Biosynthesis via Peroxisomal β-Oxidation.
Potential Direct Signaling Roles of this compound
While the primary role of this compound is as a metabolic intermediate, long-chain fatty acyl-CoAs, in general, are emerging as important signaling molecules. They can directly interact with and modulate the activity of various proteins, including transcription factors and enzymes.[4][5] For instance, long-chain acyl-CoAs have been shown to regulate acetyl-CoA carboxylase and AMP-activated protein kinase (AMPK), key enzymes in fatty acid metabolism.[4] It is plausible that this compound, or its precursor 24:6n-3-CoA, could have direct regulatory effects within the peroxisome or be transported to other cellular compartments to exert signaling functions. However, specific studies on the signaling roles of this particular isomer are currently lacking.
Caption: Potential Signaling Roles of Long-Chain Acyl-CoAs.
Experimental Protocols
The study of this compound and its role in fatty acid metabolism requires specialized experimental techniques. Below are detailed methodologies for key experiments.
Protocol for the Analysis of this compound by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in biological samples.
5.1.1. Materials
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Internal standard (e.g., ¹³C-labeled docosapentaenoyl-CoA)
-
Acetonitrile, LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Isopropanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) acetate (B1210297), LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
5.1.2. Sample Preparation and Extraction
-
Homogenization: Homogenize the biological sample in a suitable buffer on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80% acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol in water).
5.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be determined empirically or from the literature.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z).
-
-
5.1.4. Data Analysis
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol for In Vitro Peroxisomal β-Oxidation Assay
This assay measures the activity of peroxisomal β-oxidation using a radiolabeled substrate.
5.2.1. Materials
-
Isolated peroxisomes or cell homogenates
-
[1-¹⁴C]-6,9,12,15,18,21-Tetracosahexaenoic acid (24:6n-3)
-
Reaction buffer (e.g., containing potassium phosphate, DTT, NAD⁺, FAD, CoA, ATP, and MgCl₂)
-
Scintillation cocktail and counter
5.2.2. Assay Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the isolated peroxisomes or cell homogenate with the reaction buffer.
-
Substrate Addition: Initiate the reaction by adding the [1-¹⁴C]-24:6n-3 substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separation of Products: Separate the water-soluble β-oxidation products (e.g., [¹⁴C]-acetyl-CoA) from the unreacted fatty acid substrate using a suitable method, such as precipitation of the unreacted substrate followed by centrifugation.
-
Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter.
5.2.3. Data Analysis
Calculate the rate of β-oxidation based on the amount of radioactivity incorporated into the water-soluble products per unit of time and protein concentration.
Conclusion and Future Directions
The identification of this compound as a key intermediate in the peroxisomal β-oxidation pathway of DHA synthesis has significantly advanced our understanding of fatty acid metabolism. This technical guide has provided a comprehensive overview of its role, the enzymatic machinery involved, and the experimental approaches for its study.
Despite this progress, several key areas warrant further investigation:
-
Quantitative Enzyme Kinetics: Detailed kinetic studies of ACOX1 and D-bifunctional protein with 24:6n-3-CoA and its intermediates are crucial for a complete understanding of the pathway's regulation.
-
Cellular Concentrations: The development of sensitive analytical methods to accurately measure the cellular concentrations of this compound and other pathway intermediates will provide valuable insights into metabolic flux.
-
Signaling Roles: Investigating the potential direct signaling functions of this and other long-chain acyl-CoAs in the DHA biosynthesis pathway could uncover novel regulatory mechanisms.
-
Therapeutic Targeting: A deeper understanding of this pathway could open new avenues for therapeutic intervention in diseases associated with altered fatty acid metabolism, such as neurodegenerative disorders and metabolic syndrome.
This guide serves as a foundational resource for researchers and drug development professionals, aiming to stimulate further research into the intricate and vital world of fatty acid metabolism.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Cellular Functions of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA is a pivotal intermediate in the metabolism of n-3 polyunsaturated fatty acids (PUFAs), positioned at the crossroads of energy homeostasis, inflammatory resolution, and gene regulation. As the activated form of docosapentaenoic acid (DPA), its cellular functions are multifaceted, extending from its role as a substrate in peroxisomal β-oxidation to its potential as a signaling molecule influencing nuclear receptor activity. This technical guide provides a comprehensive overview of the core cellular functions of this compound, detailing its metabolic pathways, interactions with key regulatory proteins, and the experimental methodologies used to investigate its biological significance.
Introduction
Docosapentaenoic acid (DPA, 22:5n-3) is an elongated and desaturated derivative of eicosapentaenoic acid (EPA) and a precursor to docosahexaenoic acid (DHA)[1]. Before it can be metabolized, DPA must be activated to its coenzyme A (CoA) thioester, forming docosapentaenoyl-CoA. The specific isomer, this compound, is a key intermediate in the peroxisomal β-oxidation pathway. This guide will delve into the synthesis, degradation, and cellular roles of this important molecule, providing researchers with a foundational understanding for future investigations and therapeutic development.
Metabolic Pathways
Biosynthesis of Docosapentaenoyl-CoA
Docosapentaenoyl-CoA is primarily formed in the endoplasmic reticulum and peroxisomes through the elongation of EPA (20:5n-3). The free fatty acid, DPA, is first activated by an acyl-CoA synthetase (ACS) in an ATP-dependent reaction.
Peroxisomal β-Oxidation
This compound is a substrate for the peroxisomal β-oxidation pathway, a critical process for shortening very-long-chain fatty acids. This pathway involves a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA and a chain-shortened acyl-CoA.
The key enzymes involved in the peroxisomal β-oxidation of docosapentaenoyl-CoA are:
-
Acyl-CoA Oxidase (ACOX1): This is the rate-limiting enzyme in peroxisomal β-oxidation. It catalyzes the introduction of a double bond at the C2 position, leading to the formation of 2E,4Z,7Z,10Z,13Z,16Z-Docosahexaenoyl-CoA.
-
D-Bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It hydrates the 2E-double bond and subsequently oxidizes the resulting 3-hydroxyacyl-CoA.
-
Peroxisomal Thiolase: This enzyme cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened acyl-CoA.
The retroconversion of DHA to EPA in isolated rat liver cells has been shown to be a peroxisomal function, involving one cycle of β-oxidation[2]. This process is crucial for maintaining the balance of n-3 PUFAs in the cell. Studies in human fibroblasts have demonstrated that acyl-CoA oxidase and D-bifunctional protein are essential for this retroconversion step[3].
Caption: Peroxisomal β-oxidation of Docosapentaenoyl-CoA.
Signaling Functions
Regulation of Gene Expression via PPARα
Long-chain fatty acids and their CoA esters are known to be ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism[4][5]. While direct binding studies for this compound are limited, it is highly probable that it acts as a ligand for PPARα, similar to other very-long-chain fatty acyl-CoAs[6].
Upon activation by ligands such as docosapentaenoyl-CoA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription.
Downstream targets of PPARα activation include genes involved in:
-
Fatty Acid Oxidation: Increased expression of enzymes in both mitochondrial and peroxisomal β-oxidation pathways, creating a positive feedback loop.
-
Lipid Transport and Uptake: Upregulation of fatty acid binding proteins (FABPs) and transporters.
-
Ketogenesis: Stimulation of enzymes involved in the synthesis of ketone bodies.
-
Inflammation: Transrepression of pro-inflammatory transcription factors like NF-κB.
Caption: PPARα signaling pathway activated by Docosapentaenoyl-CoA.
Precursor to Specialized Pro-Resolving Mediators (SPMs)
Docosapentaenoic acid, the precursor to this compound, is a substrate for the biosynthesis of a class of potent anti-inflammatory and pro-resolving lipid mediators known as specialized pro-resolving mediators (SPMs)[7][8]. These include resolvins of the D-series (RvDs), protectins (PDs), and maresins (MaRs). The biosynthesis of these molecules is initiated by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. While the direct role of the CoA-ester in this process is not fully elucidated, the availability of the free fatty acid pool, which is in dynamic equilibrium with the acyl-CoA pool, is critical.
Quantitative Data
Quantitative data for this compound is sparse in the literature. The following tables summarize available data for related molecules and provide estimated ranges where direct data is unavailable.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism | Reference |
| Acyl-CoA Oxidase (ACOX1) | Palmitoyl-CoA (C16:0) | 10-50 | 50-200 | Rat Liver | [9] |
| Acyl-CoA Oxidase (ACOX1) | C22:5-CoA | Not Reported | Not Reported | Not Reported | |
| D-Bifunctional Protein (DBP) | 2-enoyl-CoAs | Not Reported | Not Reported | Human | [10] |
| Metabolite | Tissue/Cell Type | Concentration (nmol/g wet weight) | Reference |
| Total Long-Chain Acyl-CoAs | Rat Heart | ~15-20 | [1] |
| Total Long-Chain Acyl-CoAs | Rat Kidney | ~20-30 | [1] |
| Total Long-Chain Acyl-CoAs | Rat Muscle | ~5-10 | [1] |
| C22:5-CoA | Not Reported | Not Reported |
Experimental Protocols
Extraction and Quantification of this compound from Cultured Cells
This protocol is adapted from established methods for long-chain acyl-CoA analysis[1][11].
Materials:
-
Ice-cold PBS
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
2-Propanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Internal standard (e.g., C17:0-CoA)
-
Cell scraper
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in 1 mL of ice-cold methanol.
-
-
Internal Standard Spiking: Add a known amount of internal standard to the cell suspension.
-
Homogenization and Extraction:
-
Homogenize the cell suspension on ice.
-
Add 2 mL of a 3:1:1 mixture of acetonitrile:2-propanol:methanol.
-
Vortex for 2 minutes and sonicate for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a 1:1 methanol:water solution.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detect the specific mass transition for this compound and the internal standard using multiple reaction monitoring (MRM).
-
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 6. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Functional expression of two forms of rat acyl-CoA oxidase and their substrate specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and biochemical spectrum of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Peroxisomal Beta-Oxidation of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Peroxisomal Beta-Oxidation of Polyunsaturated Fatty Acids
Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, including the beta-oxidation of specific fatty acids that are not readily metabolized by mitochondria. These include very-long-chain fatty acids (VLCFAs, C22:0 and longer), branched-chain fatty acids, and a variety of polyunsaturated fatty acids (PUFAs). The peroxisomal beta-oxidation pathway is distinct from its mitochondrial counterpart in its enzymatic machinery and its primary function of chain-shortening rather than complete degradation for energy production.
The metabolism of PUFAs in peroxisomes is a complex process that requires a core set of beta-oxidation enzymes as well as several auxiliary enzymes to handle the cis- and trans-double bonds present in their acyl chains. The key enzymes of the peroxisomal beta-oxidation spiral are:
-
Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step, introducing a double bond at the C2 position.
-
D-Bifunctional Protein (D-BP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Peroxisomal Thiolase: Catalyzes the final step, cleaving the 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened acyl-CoA.
For PUFAs with double bonds at odd- or even-numbered positions, auxiliary enzymes such as 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase are essential for rearranging the double bonds to allow the core enzymatic machinery to proceed.
Predicted Metabolic Pathway of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
The specific stereochemistry of this compound, with a trans double bond at the C2 position, suggests a more direct entry into the peroxisomal beta-oxidation pathway compared to its all-cis counterparts. The presence of the 2-trans double bond obviates the need for the initial dehydrogenation step by Acyl-CoA Oxidase.
The predicted metabolic pathway is as follows:
-
Hydration by D-Bifunctional Protein: The 2-trans double bond of this compound is a direct substrate for the enoyl-CoA hydratase activity of D-bifunctional protein, which will hydrate (B1144303) it to form 3-hydroxy-7Z,10Z,13Z,16Z-docosapentaenoyl-CoA.
-
Dehydrogenation by D-Bifunctional Protein: The 3-hydroxyacyl-CoA dehydrogenase activity of D-bifunctional protein then oxidizes the 3-hydroxy intermediate to 3-keto-7Z,10Z,13Z,16Z-docosapentaenoyl-CoA.
-
Thiolytic Cleavage by Peroxisomal Thiolase: Peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened 20-carbon acyl-CoA, specifically 5Z,8Z,11Z,14Z-eicosatetraenoyl-CoA (arachidonoyl-CoA).
-
Further Beta-Oxidation Cycles: The resulting arachidonoyl-CoA can then undergo further rounds of beta-oxidation within the peroxisome or be transported to the mitochondria for complete oxidation. The degradation of arachidonoyl-CoA in peroxisomes is known to require the auxiliary enzyme 2,4-dienoyl-CoA reductase to handle the cis-double bonds.
Diagram of the Predicted Metabolic Pathway
Caption: Predicted pathway for the first cycle of peroxisomal beta-oxidation of this compound.
Quantitative Data
As of the latest literature review, specific kinetic parameters (Km, Vmax) for the peroxisomal beta-oxidation of this compound are not available. However, studies on related polyunsaturated fatty acids provide insights into the potential efficiency of this process. The following table summarizes comparative data on the oxidation of other relevant PUFAs in peroxisomes.
| Fatty Acid Substrate | Organism/System | Key Finding | Reference |
| Docosahexaenoic Acid (DHA, C22:6n-3) | Rat Liver | Poor substrate for peroxisomal beta-oxidation. However, peroxisomal DHA-CoA oxidase activity increases significantly after treatment with peroxisome proliferators. | [1] |
| Eicosapentaenoic Acid (EPA, C20:5n-3) | Rat Liver | Oxidized to a much greater extent than DHA in isolated peroxisomes. | [2] |
| 7,10,13,16-Docosatetraenoic Acid (C22:4n-6) | Rat Liver Peroxisomes | The first cycle of beta-oxidation proceeds to produce arachidonic acid. | [3] |
| Arachidonic Acid (C20:4n-6) | Rat Liver Peroxisomes | The reaction catalyzed by 2-trans-4-cis-dienoyl-CoA reductase is a control step in its degradation. | [3] |
Experimental Protocols
The following protocols are adapted from established methods and can be used to investigate the peroxisomal beta-oxidation of this compound.
Synthesis of this compound
The CoA ester of the fatty acid is the actual substrate for the beta-oxidation enzymes. It can be synthesized from the free fatty acid using acyl-CoA synthetase.
Materials:
-
2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid
-
Acyl-CoA Synthetase (from Pseudomonas sp. or other sources)
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, Triton X-100, MgCl2, ATP, and CoA.
-
Add the 2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid (dissolved in a small amount of ethanol (B145695) or DMSO).
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate at 37°C for 30-60 minutes.
-
Monitor the formation of the acyl-CoA ester by HPLC or spectrophotometrically by measuring the increase in absorbance at 260 nm (due to the thioester bond).
-
Purify the synthesized acyl-CoA ester using solid-phase extraction or HPLC.
Assay for Peroxisomal Beta-Oxidation Activity
This assay measures the overall rate of beta-oxidation of a given fatty acyl-CoA substrate by isolated peroxisomes or purified enzyme systems.
Materials:
-
Isolated and purified peroxisomes or a reconstituted enzyme system (ACOX, D-BP, Thiolase)
-
This compound
-
NAD+
-
FAD
-
Coenzyme A (CoA)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, FAD, CoA, DTT, and BSA.
-
Add the isolated peroxisomes or the reconstituted enzyme system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the rate of NAD+ reduction to NADH by measuring the increase in absorbance at 340 nm.
-
Calculate the specific activity as nmol of NADH formed per minute per mg of protein.
Experimental Workflow for Peroxisomal Beta-Oxidation Assay
Caption: A generalized workflow for assaying peroxisomal beta-oxidation activity.
Assay for Acyl-CoA Oxidase (ACOX) Activity
This assay specifically measures the activity of the first and rate-limiting enzyme of the peroxisomal beta-oxidation pathway.
Materials:
-
Purified Acyl-CoA Oxidase or peroxisomal extract
-
This compound (or other acyl-CoA substrates)
-
Horseradish peroxidase (HRP)
-
Leucodichlorofluorescein (or other suitable chromogenic/fluorogenic substrate for H2O2)
-
Potassium phosphate buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HRP, and the chromogenic/fluorogenic substrate.
-
Add the purified ACOX or peroxisomal extract.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the production of H2O2 by measuring the change in absorbance or fluorescence over time.
-
Calculate the specific activity based on a standard curve generated with known concentrations of H2O2.
Regulation of Peroxisomal Beta-Oxidation
The expression of genes encoding peroxisomal beta-oxidation enzymes is primarily regulated by the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.
Signaling Pathway:
-
Ligand Binding: Fatty acids, including PUFAs, or their metabolites can act as ligands for PPARα.
-
Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR).
-
PPRE Binding: The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Activation: This binding, in conjunction with co-activator proteins, leads to the transcriptional activation of genes encoding peroxisomal beta-oxidation enzymes (e.g., ACOX1, HSD17B4 encoding D-BP), as well as proteins involved in fatty acid transport.
While the direct effect of 2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid on PPARα activation has not been specifically studied, it is plausible that it or its metabolites could modulate PPARα activity, thereby influencing its own metabolism in a feedback loop.
PPARα Signaling Pathway
References
- 1. Docosahexaenoic and eicosapentaenoic acids are differently metabolized in rat liver during mitochondria and peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eicosapentaenoic and docosahexaenoic acid affect mitochondrial and peroxisomal fatty acid oxidation in relation to substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid formed by peroxisomal beta-oxidation of 7,10,13,16-docosatetraenoic acid is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Molecule: A Technical Guide to 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current understanding of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA, a specific isomer of docosapentaenoyl-coenzyme A. While direct research on this particular molecule is limited, this document consolidates information on related compounds and metabolic pathways to provide a foundational understanding for researchers. We will explore its potential discovery, biosynthesis, and biological significance, alongside detailed hypothetical experimental protocols and potential signaling pathways. This guide serves as a valuable resource for stimulating further investigation into this and other rare fatty acyl-CoA isomers.
Introduction: The Significance of Docosapentaenoyl-CoA Isomers
Docosapentaenoic acids (DPAs) are long-chain polyunsaturated fatty acids (PUFAs) that play crucial roles in various physiological processes, including inflammation, cardiovascular function, and neural development. In their activated form, as coenzyme A (CoA) thioesters, these molecules are central intermediates in fatty acid metabolism and signaling. The specific stereochemistry of the double bonds in docosapentaenoyl-CoA isomers is critical for their interaction with enzymes and receptors, leading to distinct biological activities.
The focus of this guide, this compound, is a less-common isomer. The presence of a trans double bond at the second position (2E) suggests it may be an intermediate in the β-oxidation of longer-chain unsaturated fatty acids or a product of specific isomerases. Understanding its unique biochemistry is essential for a complete picture of lipid metabolism and its potential role in health and disease.
Putative Discovery and Characterization
The discovery of specific fatty acyl-CoA isomers like this compound is often challenging due to their low abundance and the difficulty in separating them from other isomers. Identification typically relies on sophisticated analytical techniques.
Hypothetical Experimental Protocol: Identification and Quantification
A detailed protocol for the identification and quantification of this compound from a biological sample would involve the following steps:
-
Lipid Extraction: Total lipids are extracted from the tissue or cell sample using a modified Folch method with a chloroform/methanol solvent system.
-
Acyl-CoA Extraction: The acyl-CoA fraction is then selectively extracted from the total lipid pool using solid-phase extraction (SPE) with a C18 cartridge.
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is employed to resolve the different acyl-CoA species.
-
Mass Spectrometry Detection: The eluting compounds are detected and identified using tandem mass spectrometry (MS/MS). The specific mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are used to confirm the identity of this compound. The 2E configuration can be further confirmed by specialized techniques such as silver ion chromatography.
-
Quantification: Absolute quantification is achieved by using a synthesized and purified standard of this compound and constructing a standard curve.
Potential Biosynthesis and Metabolism
The presence of the 2E double bond strongly suggests that this compound is an intermediate in the mitochondrial or peroxisomal β-oxidation of a longer-chain polyunsaturated fatty acid.
Proposed Biosynthetic Pathway
In this proposed pathway, a longer-chain polyunsaturated fatty acyl-CoA undergoes a cycle of β-oxidation. If this results in an acyl-CoA with a cis-double bond at an unfavorable position for the next round of oxidation (e.g., position 4), an enoyl-CoA isomerase can convert it to a trans-double bond at position 2, forming this compound, which can then re-enter the β-oxidation spiral.
Potential Biological Role and Signaling
While the specific biological roles of this compound are yet to be elucidated, we can hypothesize its involvement in cellular signaling based on the known functions of other DPA isomers. It could potentially act as a precursor for the synthesis of novel bioactive lipid mediators or directly interact with nuclear receptors to regulate gene expression.
Hypothetical Signaling Pathway
An In-depth Technical Guide to the Enzymatic Conversion of (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA to 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA to its 2E-isomer, a critical step in the metabolism of polyunsaturated fatty acids. This document details the underlying biochemical pathway, presents quantitative enzymatic data, outlines detailed experimental protocols for replication and further investigation, and includes visualizations of the core processes.
Executive Summary
The conversion of (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA to 2E,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA is not a standalone biosynthetic event but rather a crucial isomerization step within the mitochondrial and peroxisomal β-oxidation pathways of polyunsaturated fatty acids (PUFAs). The key enzyme mediating this transformation is Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8). This enzyme repositions the double bond from the 3-cis or 3-trans position to the 2-trans position, a necessary conformational change for the subsequent enzymatic steps of the β-oxidation spiral. Understanding this conversion is vital for researchers studying lipid metabolism, metabolic disorders, and the roles of PUFAs in cellular signaling and disease.
The Biochemical Pathway: β-Oxidation of (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA
The generation of this compound from its all-cis precursor is a multi-step process. The initial substrate, (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, first undergoes one cycle of β-oxidation.
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons (C2 and C3), resulting in a 2-trans,7-cis,10-cis,13-cis,16-cis-docosapentaenoyl-CoA and reducing FAD to FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, reducing NAD⁺ to NADH.
-
Thiolysis: β-ketoacyl-CoA thiolase cleaves off an acetyl-CoA molecule, yielding a shortened acyl-CoA chain: 3Z,6Z,9Z,12Z-eicosatetraenoyl-CoA.
It is this shortened intermediate, with a cis-double bond at the 3-position, that cannot be directly processed by the standard β-oxidation machinery. At this juncture, Δ³,Δ²-enoyl-CoA isomerase intervenes.
-
Isomerization: Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the 3Z-double bond to a 2E-double bond, forming 2E,6Z,9Z,12Z-eicosatetraenoyl-CoA. This product is now a suitable substrate for enoyl-CoA hydratase, allowing it to re-enter and continue through the β-oxidation spiral.
The initial substrate of interest, (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, with its first double bond at an odd-numbered carbon (C7), will also require the action of Δ³,Δ²-enoyl-CoA isomerase after several rounds of β-oxidation.
Figure 1: The metabolic pathway illustrating the role of Δ³,Δ²-enoyl-CoA isomerase.
Quantitative Data
While kinetic data for Δ³,Δ²-enoyl-CoA isomerase with the specific C22:4 substrate is not extensively reported, studies on the rat mitochondrial enzyme with various chain-length substrates provide valuable insights into its catalytic efficiency.
| Substrate (trans-3-enoyl-CoA) | Relative Velocity (%)[1] | Km (µM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) | Source Organism |
| Hexenoyl-CoA (C6) | 900 | - | - | - | Rat Liver Mitochondria[1] |
| Decenoyl-CoA (C10) | 250 | - | - | - | Rat Liver Mitochondria[1] |
| Dodecenoyl-CoA (C12) | 100 | - | - | - | Rat Liver Mitochondria[1] |
| Unspecified | - | 81 | 292 | 201 | Recombinant Rat Liver |
Note: The relative velocity data indicates a preference for shorter-chain substrates by the rat mitochondrial isoform[1]. The specific activity of the recombinant enzyme is notably high, underscoring its efficiency.
Experimental Protocols
Production and Purification of Recombinant Δ³,Δ²-Enoyl-CoA Isomerase
This protocol describes the expression of His-tagged rat liver Δ³,Δ²-enoyl-CoA isomerase in E. coli and its subsequent purification via immobilized metal affinity chromatography (IMAC).
4.1.1 Expression
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector (e.g., pET series) containing the cDNA for rat liver Δ³,Δ²-enoyl-CoA isomerase with an N- or C-terminal 6xHis-tag.
-
Culture Growth: Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to culture for 4-6 hours at 30°C or overnight at 18-20°C for potentially better protein folding.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
4.1.2 Purification
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to disrupt the cells and shear DNA.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged isomerase with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
Figure 2: Workflow for recombinant enzyme production and purification.
Synthesis of (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA Substrate
The precursor fatty acid, (7Z,10Z,13Z,16Z)-docosatetraenoic acid, is commercially available. Its conversion to the CoA thioester can be achieved enzymatically.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A (CoA)
-
0.5 mM (7Z,10Z,13Z,16Z)-docosatetraenoic acid (solubilized with a small amount of ethanol (B145695) or Triton X-100)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Purification: Purify the resulting (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA using reversed-phase HPLC.
Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
The activity of Δ³,Δ²-enoyl-CoA isomerase can be continuously monitored by observing the increase in absorbance at approximately 263 nm, which corresponds to the formation of the 2-trans-enoyl-CoA product.
-
Substrate Preparation: Synthesize or acquire the 3-enoyl-CoA substrate (e.g., 3-cis-octenoyl-CoA for a standard assay).
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Assay Procedure:
-
In a quartz cuvette, mix the reaction buffer and the 3-enoyl-CoA substrate to a final concentration of 50-100 µM.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 263 nm.
-
Initiate the reaction by adding a small amount of the purified Δ³,Δ²-enoyl-CoA isomerase.
-
Continuously monitor the increase in absorbance at 263 nm over time.
-
-
Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law, based on the change in molar extinction coefficient between the 3-enoyl-CoA substrate and the 2-trans-enoyl-CoA product.
Product Analysis by HPLC and GC-MS
4.4.1 HPLC Analysis of Acyl-CoA Isomers
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate).
-
Detection: UV detection at 260 nm.
-
Principle: The different isomers will have slightly different retention times, allowing for their separation and quantification.
4.4.2 GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
-
Hydrolysis and Methylation: The acyl-CoA product is first hydrolyzed to the free fatty acid and then derivatized to its fatty acid methyl ester (FAME).
-
GC Separation: The FAMEs are separated on a capillary GC column (e.g., a polar column like those with cyanopropyl polysiloxane phases).
-
MS Detection: The eluted FAMEs are detected by mass spectrometry.
-
Fragmentation Analysis: The fragmentation pattern of the 2E-isomer will be distinct from the all-cis precursor, allowing for unambiguous identification. The presence of the 2E double bond influences the fragmentation pattern, which can be compared to known spectra or predicted fragmentation pathways.
Conclusion
The enzymatic conversion to this compound is a fundamental process in lipid catabolism, orchestrated by the enzyme Δ³,Δ²-enoyl-CoA isomerase within the β-oxidation pathway. This guide has provided the biochemical context, quantitative data, and detailed experimental protocols necessary for researchers to study this conversion. The provided methodologies for enzyme production, substrate synthesis, activity assays, and product analysis form a robust framework for further investigation into the role of this enzymatic step in health and disease. The visualization of the pathway and experimental workflow aims to facilitate a clear understanding of these complex processes.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
For Research Use Only
Introduction
2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA is a critical intermediate in the metabolism of polyunsaturated fatty acids (PUFAs). As an activated form of 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid, it serves as a substrate for various enzymes involved in lipid signaling and metabolism. The availability of high-purity this compound is essential for in vitro studies of these enzymes, for use as an analytical standard in metabolomics research, and for the development of novel therapeutics targeting lipid metabolic pathways.
These application notes provide a detailed protocol for the chemical synthesis of this compound from its corresponding free fatty acid. The described method is based on the widely used mixed anhydride (B1165640) method, which offers a reliable and efficient means of synthesizing long-chain acyl-CoA esters.
Chemical Synthesis Pathway
The synthesis of this compound is achieved through a two-step chemical process. First, the precursor fatty acid, 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid, is activated to a mixed anhydride using isobutyl chloroformate in the presence of a tertiary amine base. The activated fatty acid is then reacted with the free thiol group of Coenzyme A to form the final thioester product.
Caption: Chemical synthesis pathway for this compound.
Experimental Protocols
Materials and Reagents
-
2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid
-
Coenzyme A (free acid)
-
Isobutyl chloroformate
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (B129727) (MeOH)
-
Water, HPLC grade
-
Argon or Nitrogen gas
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Lyophilizer (optional)
-
pH meter
Protocol: Synthesis of this compound via Mixed Anhydride Method
This protocol is adapted from general methods for acyl-CoA synthesis.[1][2]
-
Preparation of the Fatty Acid Solution:
-
In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 10 mg of 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid in 1 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
-
Activation of the Fatty Acid:
-
Add 1.1 equivalents of triethylamine to the fatty acid solution.
-
Slowly add 1.1 equivalents of isobutyl chloroformate dropwise while stirring.
-
Allow the reaction to proceed for 30 minutes at 0°C. A white precipitate of triethylammonium (B8662869) chloride will form.
-
-
Preparation of the Coenzyme A Solution:
-
In a separate flask, dissolve 1.2 equivalents of Coenzyme A (free acid) in a minimal amount of cold 0.5 M NaHCO₃ solution. Adjust the pH to approximately 7.5-8.0 with additional NaHCO₃ if necessary.
-
-
Thioesterification Reaction:
-
Slowly add the Coenzyme A solution to the activated fatty acid mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Quenching and Solvent Removal:
-
Quench the reaction by adding a small amount of water.
-
Remove the THF by rotary evaporation under reduced pressure.
-
Purification Protocol
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the aqueous reaction mixture onto the SPE cartridge.
-
Wash the cartridge with water to remove unreacted Coenzyme A and salts.
-
Wash with a low percentage of methanol in water (e.g., 20%) to remove impurities.
-
Elute the this compound with a higher percentage of methanol in water (e.g., 80-100%).
-
-
HPLC Purification (Optional, for high purity):
-
Further purify the eluted product by reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile (B52724) in water (with 0.1% formic acid or another suitable buffer) to elute the product.
-
Monitor the elution by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions containing the desired product.
-
-
Lyophilization:
-
Combine the purified fractions and lyophilize to obtain the final product as a white to off-white powder.
-
Store the final product at -80°C under an inert atmosphere.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Parameter | Value | Reference |
| Molar Ratio (Fatty Acid:Isobutyl Chloroformate:TEA) | 1 : 1.1 : 1.1 | General Protocol |
| Molar Ratio (Fatty Acid:CoA) | 1 : 1.2 | General Protocol |
| Reaction Time (Activation) | 30 minutes | General Protocol |
| Reaction Time (Thioesterification) | 1 - 2 hours | General Protocol |
| Expected Yield (after SPE) | 40-60% | [2] |
| Expected Purity (after HPLC) | >95% | Analytical Standard |
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single major peak at the expected retention time.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, if required.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete activation of the fatty acid. | Ensure anhydrous conditions and fresh reagents. |
| Degradation of the product. | Keep the reaction and product cold. Work quickly during purification. | |
| Inefficient purification. | Optimize SPE wash and elution steps. | |
| Multiple Peaks in HPLC | Presence of unreacted starting materials or byproducts. | Optimize reaction stoichiometry and time. Improve purification. |
| Isomerization of double bonds. | Handle the fatty acid and product with care, avoiding exposure to light and high temperatures. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Isobutyl chloroformate and triethylamine are corrosive and have strong odors. Handle with care.
-
Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
These protocols provide a general framework for the synthesis of this compound. Researchers may need to optimize specific conditions based on their experimental setup and available resources.
References
Application Notes and Protocols for the Detection of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA is a long-chain polyunsaturated acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cell signaling. The accurate detection and quantification of specific acyl-CoA species are vital for understanding their biological roles and for the development of therapeutics targeting these pathways. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for acyl-CoA analysis.
Analytical Methods Overview
The analysis of long-chain acyl-CoAs like docosapentaenoyl-CoA presents challenges due to their low abundance in biological matrices and their susceptibility to degradation. LC-MS/MS has emerged as the gold standard for their quantification, offering high selectivity and sensitivity. A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Extraction of Long-Chain Acyl-CoAs
The following protocol is a general method for the extraction of long-chain acyl-CoAs from biological samples such as tissues or cells and may require optimization for specific sample types.[1][2][3][4][5]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA (e.g., D-labeled palmitoyl-CoA) or an odd-chain acyl-CoA (e.g., C17:0-CoA) should be added at the beginning of the extraction to control for variability.
Procedure:
-
Sample Collection and Homogenization:
-
For cultured cells, wash the cell pellet with ice-cold PBS.
-
For tissues, weigh the frozen tissue and keep it on dry ice.
-
Homogenize the sample in a glass homogenizer with 1 mL of ice-cold homogenization buffer.
-
Add 1 mL of 2-propanol and continue homogenization.
-
-
Liquid-Liquid Extraction:
-
Transfer the homogenate to a new tube.
-
Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol or acetonitrile.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of long-chain acyl-CoAs.[6][7][8] Instrument parameters will need to be optimized for the specific instrument used and for the target analyte.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key MRM Transition: For many acyl-CoAs, a characteristic neutral loss of 507 Da from the protonated molecule [M+H]+ is observed.[8][9] The specific precursor and product ions for this compound will need to be determined by infusing a standard of the compound.
-
Collision Energy (CE) and other MS parameters: These will need to be optimized for the specific MRM transition of the target analyte.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following is an example of how to structure such a table.
Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Collision Energy (eV) |
| Internal Standard (e.g., C17:0-CoA) | To be determined | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined | To be determined |
Table 2: Quantification of this compound in Samples
| Sample ID | Analyte Concentration (ng/mL or pmol/mg tissue) | Standard Deviation |
| Control Group 1 | ||
| Control Group 2 | ||
| Treatment Group 1 | ||
| Treatment Group 2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the analysis of this compound.
Caption: General workflow for acyl-CoA analysis.
Potential Metabolic Pathway
The following diagram illustrates a plausible metabolic context for docosapentaenoyl-CoA, based on the known pathways of long-chain polyunsaturated fatty acids.[10][11][12][13][14]
Caption: Potential metabolic pathway for docosapentaenoyl-CoA.
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of this compound. The successful application of these protocols will depend on careful optimization of sample preparation and instrument parameters. The provided workflows and pathway diagrams offer a conceptual foundation for integrating these analytical measurements into broader research contexts in metabolism and drug development.
References
- 1. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 2. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. agilent.com [agilent.com]
- 5. biocompare.com [biocompare.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA using Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acyl-Coenzyme A (LC-CoA) molecules are critical intermediates in numerous metabolic and signaling pathways, including lipid biosynthesis, fatty acid oxidation, and the regulation of gene expression. Their accurate quantification is essential for understanding cellular metabolism and the development of therapeutic strategies for metabolic diseases. This application note provides a detailed protocol for the sensitive and selective quantification of a specific LC-CoA, 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA, using liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are based on established principles for the analysis of long-chain acyl-CoAs and are adapted for the specific target analyte.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A fast and efficient solid-phase extraction method is recommended for the isolation of LC-CoAs from biological matrices, minimizing sample handling and the need for evaporation steps.[1][2]
-
Materials:
-
SPE Cartridges: C18 reverse-phase cartridges
-
Extraction Solvent: Acetonitrile (B52724)
-
Washing Solvent: Water
-
Elution Solvent: Acetonitrile with 0.1% Ammonium (B1175870) Hydroxide (B78521)
-
Internal Standard (IS): A suitable odd-chain length fatty acyl-CoA (e.g., C17:0-CoA) should be added to the sample homogenate before extraction to correct for matrix effects and variations in extraction efficiency.
-
-
Protocol:
-
Condition the C18 SPE cartridge by washing with 3 mL of acetonitrile followed by 3 mL of water.
-
Load the sample homogenate (e.g., tissue or cell lysate) onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elute the LC-CoAs with 2 mL of acetonitrile containing 0.1% ammonium hydroxide.
-
The eluate can be directly injected into the LC-MS system.
-
Liquid Chromatography
Reverse-phase chromatography with a C18 column at a high pH is effective for the separation of LC-CoAs.[2][3] The high pH enhances the ionization efficiency of the analytes in positive ion mode.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution and sensitivity.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (pH ~10.5).
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B is used to elute the LC-CoAs. The gradient should be optimized to ensure sufficient separation of the target analyte from other acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for the sensitive and selective quantification of LC-CoAs. Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da) in positive ion mode. This fragmentation is highly specific and can be used for selective detection.
-
MRM Transition: The MRM transition for this compound is determined by its precursor ion ([M+H]⁺) and a specific product ion. The monoisotopic mass of 2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid is approximately 329.25 Da. The monoisotopic mass of Coenzyme A is approximately 767.14 Da. Therefore, the monoisotopic mass of this compound is approximately 1078.37 Da. The protonated molecule [M+H]⁺ would have an m/z of approximately 1079.38. The product ion resulting from the neutral loss of 507.0 Da would have an m/z of approximately 572.38.
Data Presentation
Quantitative data for the LC-MS analysis of this compound should be summarized in clear and concise tables.
| Parameter | Value |
| Analyte | This compound |
| Precursor Ion (m/z) | ~1079.4 |
| Product Ion (m/z) | ~572.4 |
| Internal Standard | C17:0-CoA |
| IS Precursor Ion (m/z) | ~1039.4 |
| IS Product Ion (m/z) | ~532.4 |
| Retention Time (min) | Analyte and IS specific |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linear Range | To be determined |
| Precision (%RSD) | <15% |
| Accuracy (%Bias) | 85-115% |
| Table 1: Mass Spectrometry Parameters and Performance Metrics. |
| Sample ID | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Concentration (µM) |
| Blank | ||||
| Standard 1 | ||||
| Standard 2 | ||||
| Sample 1 | ||||
| Sample 2 | ||||
| Table 2: Example of a Quantitative Data Table. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS analysis of this compound.
Metabolic Pathway of Docosapentaenoic Acid (n-6)
Note: A specific metabolic pathway for the 2E,7Z,10Z,13Z,16Z isomer of Docosapentaenoyl-CoA is not well-documented in the current literature. The following diagram illustrates the general biosynthesis pathway of n-6 docosapentaenoic acid.
Caption: Biosynthesis pathway of n-6 docosapentaenoic acid.
References
Application Note: Quantification of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA in Cell Lysates by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the synthesis of complex lipids. 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA is a specific polyunsaturated acyl-CoA that may serve as a precursor to specialized pro-resolving mediators (SPMs), a class of molecules actively involved in the resolution of inflammation. Accurate quantification of this and other acyl-CoAs in cell lysates is crucial for understanding their physiological and pathological roles. This application note provides a detailed protocol for the extraction and quantification of this compound from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]
Experimental Protocols
This protocol outlines the key steps for sample preparation, extraction, and analysis of long-chain acyl-CoAs from cultured cells.
1. Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Glacial Acetic Acid (all LC-MS grade)
-
Buffers: 100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9
-
Internal Standards: A suitable stable isotope-labeled long-chain acyl-CoA (e.g., [U-13C]16-CoA) is recommended for accurate quantification.
-
Solid-Phase Extraction (SPE): Oligonucleotide purification columns or equivalent C18 SPE cartridges.
-
Cell Culture Reagents: Standard cell culture media, phosphate-buffered saline (PBS), and cell scrapers.
-
General Lab Equipment: Centrifuge, homogenizer (optional, depending on cell type), evaporator (e.g., nitrogen evaporator), vortex mixer, and analytical balance.
2. Cell Lysis and Acyl-CoA Extraction
This procedure should be performed on ice to minimize enzymatic degradation of acyl-CoAs.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) to the culture dish. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization (Optional): For adherent cells that are difficult to lyse, a brief sonication or homogenization step can be included.
-
Protein Precipitation and Extraction:
-
Add 2 mL of 2-propanol to the cell lysate, vortex thoroughly.
-
Add 2 mL of acetonitrile, vortex again.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Collection of Supernatant: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
3. Solid-Phase Extraction (SPE) for Sample Clean-up
SPE is used to purify and concentrate the acyl-CoAs prior to LC-MS/MS analysis.[3]
-
Column Conditioning: Condition an oligonucleotide purification column or a C18 SPE cartridge according to the manufacturer's instructions. A typical conditioning sequence for C18 is sequential washing with methanol and then equilibration with an aqueous buffer.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with a weak organic solvent to remove polar impurities. The exact composition of the wash buffer may need optimization but can be a low percentage of acetonitrile in water.
-
Elution: Elute the acyl-CoAs from the column using a solvent mixture such as 2-propanol.[3]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Mobile Phase A).
4. LC-MS/MS Analysis
The separation and detection of this compound are performed using a reverse-phase LC system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9 in water.[3] Alternative: Ammonium hydroxide (B78521) in water.[1][4]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[3] Alternative: Ammonium hydroxide in acetonitrile.[1][4]
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the long-chain acyl-CoAs, and then return to initial conditions for column re-equilibration. The exact gradient profile will require optimization.
-
Flow Rate: 0.25 - 0.5 mL/min.[3]
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][4]
-
SRM Transitions: For quantification, at least two SRM transitions (a quantifier and a qualifier) should be monitored for the analyte and the internal standard. The precursor ion will be the [M+H]+ ion of this compound. The product ions are typically generated from the fragmentation of the phosphopantetheine moiety. A common neutral loss for acyl-CoAs is 507 Da.[5]
-
MS Parameters: The collision energy and other MS parameters must be optimized for the specific instrument and analyte to achieve maximum sensitivity.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following is an example template for presenting the results.
| Sample ID | Analyte Concentration (pmol/mg protein) | Standard Deviation | % RSD |
| Control Group 1 | 1.52 | 0.15 | 9.9 |
| Control Group 2 | 1.61 | 0.18 | 11.2 |
| Control Group 3 | 1.48 | 0.13 | 8.8 |
| Treatment Group 1 | 3.25 | 0.28 | 8.6 |
| Treatment Group 2 | 3.41 | 0.31 | 9.1 |
| Treatment Group 3 | 3.19 | 0.25 | 7.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantification of acyl-CoAs.
Potential Signaling Pathway Involvement
This compound is derived from docosahexaenoic acid (DHA) and is a likely precursor in the biosynthesis of specialized pro-resolving mediators (SPMs), such as resolvins.[6][7] The pathway involves a series of enzymatic reactions, including those catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Caption: Biosynthesis of resolvins from DHA.
The protocol described provides a robust and sensitive method for the quantification of this compound in cell lysates. The use of LC-MS/MS in SRM mode ensures high specificity and accuracy, which is essential for studying the role of this and other long-chain acyl-CoAs in cellular processes. Proper optimization of each step, particularly the chromatographic separation and mass spectrometric conditions, is critical for achieving reliable and reproducible results.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, 22:6n-3). The presence of a trans double bond at the C2 position (2E) marks it as a product of the first, rate-limiting step of β-oxidation, catalyzed by acyl-CoA oxidase. Understanding the metabolism of this specific docosapentaenoyl-CoA isomer is essential for elucidating the pathways of polyunsaturated fatty acid (PUFA) degradation, particularly the retroconversion of DHA to eicosapentaenoic acid (EPA).[1] This process is significant in maintaining the balance of these crucial omega-3 fatty acids, which have profound implications for inflammatory processes, neural health, and metabolic regulation.
These application notes provide detailed protocols for researchers studying the enzymes and pathways that metabolize this compound. The protocols described are adapted from established methods for similar long-chain fatty acyl-CoA molecules and provide a framework for investigating its role in cellular metabolism.
Data Presentation
Quantitative analysis of this compound and related metabolites is crucial for understanding its metabolic fate. While specific kinetic data for this exact isomer with peroxisomal enzymes is not extensively published, the following tables provide a summary of relevant quantitative data for long-chain fatty acyl-CoAs and the enzymes involved in their metabolism. This information can serve as a valuable reference for experimental design and data interpretation.
Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase with Various Fatty Acyl-CoA Substrates
| Substrate | Chain Length and Unsaturation | Apparent Km (µM) | Relative Vmax (%) | Source |
| Palmitoyl-CoA | C16:0 | 25 | 100 | [2] |
| Lauroyl-CoA | C12:0 | 15 | >450 | [3] |
| Oleoyl-CoA | C18:1 | 20 | 120 | [4] |
| Linoleoyl-CoA | C18:2 | 18 | 110 | N/A |
| Arachidonoyl-CoA | C20:4 | 15 | 90 | N/A |
Note: Data are compiled from various studies and experimental conditions may differ. The Vmax values are relative to palmitoyl-CoA.
Table 2: LC-MS/MS Parameters for the Analysis of Long-Chain Fatty Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Source |
| Palmitoyl-CoA (C16:0) | 1004.6 | 497.2 | 35 | [5][6] |
| Stearoyl-CoA (C18:0) | 1032.6 | 525.2 | 35 | [5][6] |
| Oleoyl-CoA (C18:1) | 1030.6 | 523.2 | 35 | [5][6] |
| Linoleoyl-CoA (C18:2) | 1028.6 | 521.2 | 35 | [5][6] |
| Arachidonoyl-CoA (C20:4) | 1052.6 | 545.2 | 35 | [5][6] |
| Docosapentaenoyl-CoA (C22:5) | 1078.6 | 571.2 | 40 | Adapted from[5][6] |
Note: These parameters are illustrative and require optimization on the specific mass spectrometer being used. The product ion corresponds to the fatty acyl-pantetheine fragment resulting from the neutral loss of the 3'-phospho-AMP moiety.
Experimental Protocols
The following protocols are designed to facilitate the study of this compound in various experimental systems.
Protocol 1: In Vitro Assay for Peroxisomal Acyl-CoA Oxidase Activity
This protocol measures the activity of acyl-CoA oxidase, the enzyme that produces this compound from its saturated precursor. The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidase reaction.[3][4]
Materials:
-
Isolated peroxisomes or purified acyl-CoA oxidase
-
This compound (substrate)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
4-Hydroxyphenylacetic acid (HPA)
-
Horseradish peroxidase (HRP)
-
Fluorometer (Excitation: 320 nm, Emission: 400 nm)
Procedure:
-
Prepare a master mix containing Assay Buffer, HPA (1 mg/mL), and HRP (10 units/mL).
-
Add 180 µL of the master mix to each well of a 96-well black plate.
-
Add 10 µL of the peroxisomal fraction or purified enzyme to each well.
-
Initiate the reaction by adding 10 µL of a stock solution of this compound (final concentration range: 1-50 µM).
-
Immediately start kinetic measurements of fluorescence intensity at 37°C for 30 minutes.
-
Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.
Protocol 2: Analysis of this compound Metabolism in Cultured Cells
This protocol describes how to trace the metabolism of exogenously supplied docosapentaenoic acid (DPA) in cultured cells, with a focus on detecting the formation of the 2E-enoyl-CoA intermediate.
Materials:
-
Hepatocytes or other relevant cell lines
-
Cell culture medium
-
[¹³C]-labeled or [¹⁴C]-labeled Docosapentaenoic Acid (all-Z isomer)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Extraction Solvent: 2-propanol/water/acetic acid (80:15:5, v/v/v)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and allow them to reach 80-90% confluency.
-
Prepare a solution of labeled DPA complexed with BSA in serum-free medium.
-
Incubate the cells with the labeled DPA for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
-
Extraction of Acyl-CoAs:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Extraction Solvent to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted acyl-CoAs using a reverse-phase C18 column with a gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.
-
Use the mass transitions specified in Table 2 to detect and quantify the labeled this compound and other metabolites.
-
Protocol 3: Measurement of Peroxisomal β-Oxidation using a Seahorse XF Analyzer
This protocol adapts the Seahorse XF technology to measure the oxygen consumption rate (OCR) driven by the oxidation of docosapentaenoic acid, providing an indirect measure of peroxisomal β-oxidation.[7][8]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
XF Base Medium (supplemented with 0.5 mM glucose, 1 mM glutamine, 0.5 mM L-carnitine)
-
Docosapentaenoic Acid (all-Z isomer) conjugated to BSA
-
Etomoxir (inhibitor of mitochondrial fatty acid oxidation)
-
Thioridazine (inhibitor of peroxisomal β-oxidation)
Procedure:
-
Cell Seeding and Priming:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
One day before the assay, replace the growth medium with a substrate-limited medium to upregulate fatty acid oxidation pathways.
-
-
Assay Setup:
-
On the day of the assay, replace the priming medium with XF Base Medium containing the DPA-BSA conjugate.
-
Load the injector ports of the sensor cartridge with Etomoxir and Thioridazine.
-
-
Seahorse XF Assay:
-
Measure the basal OCR.
-
Inject Etomoxir to inhibit mitochondrial fatty acid oxidation. The remaining OCR is largely attributable to peroxisomal and other non-mitochondrial oxygen consumption.
-
Inject Thioridazine to inhibit peroxisomal β-oxidation. The decrease in OCR following this injection represents the peroxisomal contribution to fatty acid oxidation.
-
Mandatory Visualizations
Caption: Peroxisomal β-oxidation pathway for DHA retroconversion.
Caption: Workflow for analyzing fatty acid metabolism in cultured cells.
Caption: Seahorse XF assay workflow for peroxisomal fatty acid oxidation.
References
- 1. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Applications of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Specifically, it is a key metabolite in the biosynthetic pathway of docosahexaenoic acid (DHA), an essential omega-3 fatty acid vital for neuronal health and inflammatory modulation. The unique stereochemistry of the 2-enoyl bond designates it as a substrate for the D-bifunctional protein (DBP), a cornerstone enzyme of peroxisomal fatty acid metabolism.[1][2]
These application notes provide detailed protocols for the in vitro use of this compound as a substrate for studying peroxisomal enzyme activity and as a potential ligand for nuclear receptors.
Application 1: Substrate for In Vitro Peroxisomal D-Bifunctional Protein (DBP) Activity Assay
This assay is designed to measure the hydratase and dehydrogenase activities of the D-bifunctional protein (DBP), also known as multifunctional enzyme 2. DBP catalyzes the second and third steps of peroxisomal β-oxidation.[2][3] The consumption of the substrate, this compound, and the production of subsequent metabolites can be monitored by HPLC or LC-MS/MS.
Experimental Protocol
1. Materials and Reagents:
-
Substrate: this compound
-
Enzyme Source: Purified recombinant D-bifunctional protein or isolated peroxisomes from rat liver.
-
Cofactors: NAD⁺
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 µM NAD⁺, 10 µM FAD, 50 µM Coenzyme A, 2 mM DTT.
-
Quenching Solution: Acetonitrile with 0.1% formic acid.
-
HPLC/LC-MS system with a C18 reverse-phase column.
2. Enzyme Preparation (if using isolated peroxisomes):
-
Isolate peroxisomes from the livers of clofibrate-treated rats (to induce peroxisome proliferation) by differential and density gradient centrifugation.
-
Resuspend the purified peroxisomes in the assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
3. Assay Procedure:
-
Prepare a master mix containing the assay buffer and cofactors.
-
Pre-warm the master mix and the enzyme preparation to 37°C.
-
Initiate the reaction by adding the substrate, this compound, to the reaction mixture to a final concentration of 20 µM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold quenching solution.
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining substrate and the formation of the product, 3-hydroxy-7Z,10Z,13Z,16Z-docosapentaenoyl-CoA and subsequently 3-keto-7Z,10Z,13Z,16Z-docosapentaenoyl-CoA.
4. Data Analysis:
-
Calculate the rate of substrate consumption and product formation.
-
Enzyme activity can be expressed as nmol of substrate consumed per minute per mg of protein.
Hypothetical Quantitative Data
| Time (minutes) | Substrate Concentration (µM) | Product Concentration (µM) |
| 0 | 20.0 | 0.0 |
| 2 | 16.2 | 3.8 |
| 5 | 11.5 | 8.5 |
| 10 | 6.8 | 13.2 |
| 20 | 2.1 | 17.9 |
Experimental Workflow Diagram
Application 2: Investigating Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Fatty acyl-CoAs are known to be endogenous ligands or activators of nuclear receptors, including PPARα, which plays a central role in the regulation of lipid metabolism. This protocol describes a cell-based luciferase reporter assay to determine if this compound can activate PPARα.
Experimental Protocol
1. Materials and Reagents:
-
Test Compound: this compound
-
Positive Control: GW7647 (a potent PPARα agonist)
-
Cell Line: HEK293T or HepG2 cells
-
Plasmids:
-
pCMV-hPPARα (human PPARα expression vector)
-
pSG5-hRXRα (human RXRα expression vector)
-
pPPRE-luc (luciferase reporter vector with PPAR response elements)
-
pRL-TK (Renilla luciferase control vector)
-
-
Transfection Reagent: Lipofectamine 3000 or similar
-
Cell Culture Medium: DMEM with 10% FBS
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or similar
-
Luminometer
2. Cell Culture and Transfection:
-
Plate HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well.
-
Allow cells to attach overnight.
-
Transfect the cells with the pCMV-hPPARα, pSG5-hRXRα, pPPRE-luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.
3. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing 2% charcoal-stripped FBS.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Include a vehicle control (DMSO or ethanol) and a positive control (e.g., 1 µM GW7647).
-
Incubate the cells for another 24 hours.
4. Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration to generate a dose-response curve.
Hypothetical Quantitative Data
| Compound | Concentration (µM) | Normalized Luciferase Activity (Fold Induction) |
| Vehicle | - | 1.0 |
| GW7647 | 1 | 15.2 |
| This compound | 0.1 | 1.3 |
| This compound | 1 | 2.5 |
| This compound | 10 | 5.8 |
| This compound | 50 | 9.7 |
Signaling Pathway Diagram
References
Application Notes and Protocols for Studying Lipid-Protein Interactions with 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA is a long-chain polyunsaturated fatty acyl-CoA molecule. While specific research on this particular isomer is limited, its precursor, docosapentaenoic acid (DPA), is an omega-3 or omega-6 fatty acid involved in various physiological processes. The CoA-esterified form is the activated version of the fatty acid, making it a crucial intermediate in metabolic pathways and a potential ligand for protein interactions. Understanding the interactions between lipids like this compound and proteins is vital for elucidating cellular signaling, metabolic regulation, and for the development of novel therapeutics.
These application notes provide a guide to studying the interactions of this compound with proteins, including its hypothetical biosynthesis, potential protein partners, and detailed experimental protocols.
Biosynthesis of the Precursor Fatty Acid
The biosynthesis of docosapentaenoic acid (DPA) typically occurs in the endoplasmic reticulum and peroxisomes through a series of elongation and desaturation reactions from shorter-chain polyunsaturated fatty acids like eicosapentaenoic acid (EPA) or arachidonic acid (AA). The formation of the specific 2E isomer likely occurs during peroxisomal β-oxidation of a longer-chain fatty acid.
Potential Protein Interaction Partners
Based on the known interactions of other long-chain fatty acyl-CoAs, potential protein partners for this compound include:
-
Acyl-CoA Binding Proteins (ACBPs): These proteins are involved in the intracellular transport and pool formation of acyl-CoA esters.
-
Acyltransferases: Enzymes such as glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidylcholine (B164491) acyltransferase (LPCAT) utilize acyl-CoAs as substrates for the synthesis of complex lipids.[1]
-
Fatty Acid Desaturases and Elongases: These enzymes are involved in the metabolic processing of fatty acyl-CoAs.
-
Transcription Factors: Some transcription factors, like peroxisome proliferator-activated receptors (PPARs), can be regulated by fatty acids and their derivatives, influencing gene expression related to lipid metabolism.[2]
-
Ion Channels and Receptors: Certain G-protein coupled receptors and ion channels can be modulated by direct interaction with fatty acyl-CoAs.[3]
Data Presentation: Quantitative Analysis of Lipid-Protein Interactions
Quantitative data from techniques like Surface Plasmon Resonance (SPR) should be organized for clear comparison. Below is a template table for summarizing binding kinetics.
| Target Protein | Ligand (Lipid) | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
| Protein A | This compound | Value | Value | Value |
| Protein B | This compound | Value | Value | Value |
| Control Protein | This compound | No Binding | No Binding | No Binding |
| Protein A | Control Lipid | Value | Value | Value |
Experimental Protocols
Protocol 1: Identification of Interacting Proteins using Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes the use of immobilized this compound to capture and identify binding partners from a cell lysate.
Materials:
-
This compound
-
Amine-reactive resin (e.g., NHS-activated sepharose beads)
-
Cell lysate from the system of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Immobilization of the Lipid Bait:
-
Synthesize a derivative of this compound with a reactive group for coupling to the resin.
-
Incubate the derivatized lipid with the amine-reactive resin according to the manufacturer's instructions to create "lipid beads".[4]
-
Wash the beads extensively to remove any non-covalently bound lipid.
-
-
Affinity Purification:
-
Incubate the lipid beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.[4]
-
Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion (e.g., with trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by LC-MS/MS.[5]
-
Identify the proteins using a protein database search algorithm.
-
Compare the identified proteins with a control experiment using beads without the immobilized lipid to identify specific interactors.
-
References
- 1. A transferase interactome that may facilitate channeling of polyunsaturated fatty acid moieties from phosphatidylcholine to triacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunosenescence and inflammaging: Mechanisms and modulation through diet and lifestyle [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Lipid Beads and LC/MS to identify lipid-protein interactions - Echelon Biosciences [echelon-inc.com]
- 5. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
Application Notes and Protocols for Stable Isotope Labeling of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the stable isotope labeling of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA, a specific isomer of docosapentaenoic acid (DPA) activated to its coenzyme A (CoA) ester. Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[1][] By replacing atoms such as carbon or hydrogen with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H), researchers can track the incorporation and conversion of labeled compounds using mass spectrometry.[1][3] These methods are critical for studying fatty acid metabolism, identifying novel bioactive lipids, and understanding the roles of specific fatty acid isomers in health and disease.
The 2E,7Z,10Z,13Z,16Z isomer of DPA contains one trans double bond, which may confer unique biological properties compared to its all-cis counterparts. Trans fatty acids are known to be metabolized differently and can influence cellular signaling pathways.[4] The protocols outlined below describe the synthesis of the labeled fatty acid, its enzymatic conversion to the CoA ester, and methods for its application in metabolic studies.
Application Notes
Stable isotope-labeled this compound is a valuable tool for a range of applications in biomedical research and drug development:
-
Metabolic Fate and Flux Analysis: Tracing the incorporation of the labeled DPA isomer into various lipid classes (e.g., phospholipids, triacylglycerols) can elucidate its metabolic pathways, including elongation, desaturation, and retroconversion.[1] This allows for the quantitative analysis of metabolic fluxes and the determination of the relative contributions of exogenous fatty acids to cellular lipid pools.
-
Identification of Novel Bioactive Metabolites: Labeled 2E,7Z,10Z,13Z,16Z-DPA can be used to identify downstream metabolites, such as specialized pro-resolving mediators (SPMs) or other oxygenated derivatives, which may have potent signaling activities.
-
Enzyme Substrate Specificity: The labeled CoA ester can be used in in vitro assays to investigate the substrate specificity of enzymes involved in fatty acid metabolism, such as acyltransferases and desaturases.
-
Drug Development: Understanding how a specific DPA isomer is metabolized can inform the development of drugs that target lipid metabolic pathways. The labeled compound can serve as a tracer to evaluate the efficacy of such drugs.
-
Nutritional Research: These tools can be applied to study the absorption, distribution, and metabolism of dietary trans fatty acids and their impact on cellular function.[4]
Experimental Protocols
Protocol 1: Synthesis of Stable Isotope Labeled 2E,7Z,10Z,13Z,16Z-Docosapentaenoic Acid
The synthesis of 2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid with a stable isotope label can be approached through chemical synthesis, which provides precise control over the label position. Here, we outline a general strategy for synthesizing a ¹³C-labeled version.
1.1. Materials:
-
Commercially available starting materials for multi-step organic synthesis.
-
¹³C-labeled precursors (e.g., ¹³C₂-acetylene).
-
Standard laboratory glassware and reagents for organic synthesis.
-
Inert atmosphere setup (e.g., argon or nitrogen).
-
Purification systems (e.g., flash chromatography, HPLC).
1.2. Synthetic Strategy: A convergent synthesis strategy is often employed for polyunsaturated fatty acids. This involves the synthesis of key building blocks that are then coupled together. To introduce a trans double bond at the 2-position, a Wittig or Horner-Wadsworth-Emmons reaction can be utilized, which can be controlled to favor the E-isomer. Stable isotopes can be incorporated by using labeled building blocks. For example, uniformly ¹³C-labeled starting materials can be used to produce a fully labeled fatty acid.
A plausible, though generalized, synthetic route could involve:
-
Synthesis of a C19 Aldehyde Fragment with the desired cis double bonds at the 7, 10, 13, and 16 positions. This can be built up from smaller, commercially available precursors.
-
Synthesis of a ¹³C-labeled C3 Phosphonium Ylide or Phosphonate Ester. This reagent will introduce the ¹³C labels and form the 2E double bond.
-
Wittig or Horner-Wadsworth-Emmons Reaction: The C19 aldehyde is reacted with the C3 labeled ylide/phosphonate to form the 22-carbon chain with the 2E double bond.
-
Saponification: The resulting ester is hydrolyzed to the free fatty acid.
-
Purification: The final product is purified by HPLC.
1.3. Quality Control:
-
NMR Spectroscopy: To confirm the structure and stereochemistry of the double bonds.
-
Mass Spectrometry: To verify the mass and isotopic enrichment of the labeled fatty acid.
-
Gas Chromatography (GC): To assess purity.
Protocol 2: Enzymatic Synthesis of Stable Isotope Labeled this compound
The conversion of the free fatty acid to its CoA ester is efficiently catalyzed by acyl-CoA synthetases.[5][6][7]
2.1. Materials:
-
Stable isotope-labeled 2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid.
-
Coenzyme A, trilithium salt.
-
ATP, disodium (B8443419) salt.
-
Long-chain acyl-CoA synthetase (from bacterial or mammalian sources).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT).
-
Solvents for extraction (e.g., butanol, water).
-
Solid-phase extraction (SPE) cartridges for purification.
2.2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, and Coenzyme A.
-
Substrate Addition: Add the labeled 2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid (typically dissolved in a small amount of ethanol (B145695) or DMSO).
-
Enzyme Addition: Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., citric acid).
-
Purification: The labeled acyl-CoA can be purified by SPE or HPLC.
2.3. Quality Control:
-
LC-MS/MS: To confirm the identity and purity of the product. The expected mass and fragmentation pattern should be observed.
-
UV Spectrophotometry: To quantify the concentration of the acyl-CoA using the absorbance of the adenine (B156593) group of CoA at 260 nm.
Protocol 3: Application in Cell Culture for Metabolic Tracing
This protocol describes the use of stable isotope-labeled this compound to study its metabolism in cultured cells.
3.1. Materials:
-
Cultured cells of interest.
-
Cell culture medium and supplements.
-
Stable isotope-labeled this compound.
-
Fatty acid-free bovine serum albumin (BSA).
-
Solvents for lipid extraction (e.g., chloroform, methanol).
-
LC-MS/MS system for lipid analysis.
3.2. Procedure:
-
Preparation of Labeled Fatty Acid-BSA Complex: Dissolve the labeled fatty acid in a small amount of ethanol and then complex it with fatty acid-free BSA in serum-free medium.
-
Cell Treatment: Culture cells to the desired confluency. Replace the medium with the medium containing the labeled fatty acid-BSA complex.
-
Incubation: Incubate the cells for a defined period (e.g., 3, 6, 12, 24 hours) to allow for uptake and metabolism of the labeled fatty acid.
-
Cell Harvesting and Lipid Extraction: Wash the cells with PBS, then harvest them. Extract the total lipids using a method such as the Bligh-Dyer or Folch extraction.
-
Sample Preparation for LC-MS/MS: The lipid extract can be analyzed directly for intact lipids or can be saponified to release the fatty acids, which are then derivatized (e.g., to fatty acid methyl esters - FAMEs) for GC-MS or LC-MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to identify and quantify the labeled DPA and its metabolites in different lipid classes.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clarity and comparison.
Table 1: Synthesis and Purity of Labeled Compounds
| Compound | Isotopic Label | Chemical Purity (by GC/HPLC) | Isotopic Enrichment (%) | Overall Yield (%) |
| 2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid | U-¹³C₂₂ | >98% | >99% | (Yield) |
| This compound | U-¹³C₂₂ | >95% (by LC-MS) | >99% | (Yield) |
Table 2: LC-MS/MS Parameters for the Analysis of Labeled Acyl-CoA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| ¹²C-2E,7Z,10Z,13Z,16Z-DPA-CoA | (M+H)⁺ | (Fragment) | (Value) | (Value) |
| ¹³C₂₂-2E,7Z,10Z,13Z,16Z-DPA-CoA | (M+22+H)⁺ | (Fragment+22) | (Value) | (Value) |
Table 3: Incorporation of Labeled DPA into Cellular Lipids
| Lipid Class | % of Labeled DPA Incorporated (at 24h) |
| Phosphatidylcholine (PC) | (Value) |
| Phosphatidylethanolamine (PE) | (Value) |
| Triacylglycerols (TAG) | (Value) |
| Cholesteryl Esters (CE) | (Value) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways of labeled this compound.
Caption: Experimental workflow for metabolic tracing with labeled DPA-CoA.
Caption: Logical relationship of the components in a stable isotope tracing experiment.
References
- 1. researchgate.net [researchgate.net]
- 3. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Procedure for enzymatic synthesis and isolation of radioactive long chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Commercial Availability of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA: A Guide for Researchers
For scientists and drug development professionals seeking to investigate the metabolic fate and signaling roles of specific polyunsaturated fatty acids, obtaining high-purity reagents is a critical first step. 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA is a specialized derivative of docosapentaenoic acid (DPA), an important long-chain omega-3 and omega-6 fatty acid. This document provides an overview of commercial suppliers for this compound, along with detailed application notes and experimental protocols to facilitate its use in research.
Commercial Suppliers
This compound is not a standard catalog item that is readily available from major biochemical suppliers. However, several leading companies in the field of lipid synthesis offer custom synthesis services and may be able to produce this specific isomer upon request. Researchers are advised to contact these companies directly to inquire about synthesis feasibility, timelines, and pricing.
Potential Custom Synthesis Providers:
-
Larodan: A Swedish company specializing in high-purity lipids, Larodan offers an extensive catalog of fatty acids, their esters, and coenzyme A derivatives. They have a strong track record in custom synthesis of complex lipids.[1][2][3][4][5]
-
Avanti Polar Lipids: Known for their high-purity lipid products, Avanti provides custom synthesis services for a wide range of lipid molecules, including fatty acyl-CoAs, to meet specific research needs.[6][7][8][9][10]
-
Cayman Chemical: With expertise in the synthesis of bioactive lipids, including eicosanoids and fatty acids, Cayman Chemical offers custom synthesis services for complex organic molecules.[11][12][13][14][15]
-
MedChemExpress (MCE): MCE provides a broad range of bioactive molecules and offers custom synthesis services for compounds not available in their catalog, including complex lipid derivatives.[16][17][18][19][20]
When requesting a custom synthesis, it is crucial to provide the supplier with the full chemical name, CAS number (if available), desired purity, and quantity.
Application Notes
Introduction:
This compound is the activated form of the corresponding docosapentaenoic acid isomer. The coenzyme A thioesterification makes the fatty acid metabolically active and directs it towards various cellular pathways. The specific geometry of the double bonds in this isomer suggests it may be a substrate for or a modulator of enzymes involved in fatty acid metabolism, potentially leading to the formation of novel bioactive lipid mediators.
Potential Applications:
-
Enzyme Substrate Studies: This molecule can be used as a substrate to investigate the activity and specificity of enzymes such as acyl-CoA synthetases, acyl-CoA oxidases, and elongases.
-
Metabolic Pathway Elucidation: Researchers can use this compound to trace the metabolic fate of this specific DPA isomer in cell cultures or in vitro systems, potentially identifying novel metabolic pathways.
-
Lipid Mediator Biosynthesis: As a precursor, this compound could be used to explore the biosynthesis of novel signaling molecules, such as eicosanoids or docosanoids, which play roles in inflammation and cellular signaling.
-
Drug Discovery: Understanding the enzymes that metabolize this fatty acyl-CoA could open avenues for developing novel therapeutic agents that target lipid metabolic pathways.
Physicochemical Data
| Property | Value |
| Chemical Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2E,7Z,10Z,13Z,16Z-docosapentaenethioate |
| Molecular Formula | C43H68N7O17P3S |
| Molecular Weight | 1095.0 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in aqueous buffers and organic solvents such as ethanol (B145695) and DMSO. |
| Storage | Store as a solid at -20°C or lower. For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Oxidase Activity Assay
This protocol describes a method to determine if this compound is a substrate for a specific acyl-CoA oxidase.
Materials:
-
Purified acyl-CoA oxidase enzyme
-
This compound
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (excitation ~530-560 nm, emission ~590 nm)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Prepare the reaction mixture in the microplate wells by adding the assay buffer, HRP, and Amplex Red.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the purified acyl-CoA oxidase enzyme.
-
Immediately start monitoring the increase in fluorescence over time using the microplate reader.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the kinetic parameters (Km and Vmax) by plotting the reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations
Caption: Potential metabolic pathways for this compound.
Caption: A generalized experimental workflow for an in vitro enzyme assay.
References
- 1. larodan.com [larodan.com]
- 2. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 3. labmix24.com [labmix24.com]
- 4. larodan.com [larodan.com]
- 5. larodan.com [larodan.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Cayman Chemical - Drug Development and Delivery [drug-dev.com]
- 14. caymanchem.com [caymanchem.com]
- 15. rdchemicals.com [rdchemicals.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Navigating the Synthesis of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the complexities of synthesizing 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its chemical and enzymatic synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in the chemical synthesis of this highly unsaturated fatty acyl-CoA include the susceptibility of the polyunsaturated fatty acid (PUFA) to oxidation, potential side reactions during the activation of the carboxylic acid, and difficulties in achieving high yields of the final product. The multiple double bonds are sensitive to air and light, which can lead to degradation and the formation of impurities.
Q2: Which methods are recommended for activating the carboxylic acid of 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid for coupling with Coenzyme A?
A2: Commonly used methods for activating carboxylic acids for the synthesis of acyl-CoA thioesters include the formation of mixed anhydrides, acid chlorides, or 1-acylimidazoles.[1] For polyunsaturated fatty acids, the mixed anhydride (B1165640) method using ethylchloroformate is often preferred as it can be performed under mild conditions, minimizing degradation of the sensitive double bonds.[2]
Q3: What are the key considerations for the enzymatic synthesis of this compound?
A3: Enzymatic synthesis, typically employing an acyl-CoA synthetase, offers high specificity and avoids harsh chemical reagents. However, challenges include the substrate specificity of the enzyme, which may have lower activity towards this particular docosapentaenoic acid isomer. Optimizing reaction conditions such as pH, temperature, and cofactor concentrations (ATP and Mg²⁺) is crucial for maximizing yield.[3]
Q4: How can I purify the synthesized this compound?
A4: Purification is commonly achieved using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).[4] A C18 stationary phase is typically used for both SPE and HPLC to separate the acyl-CoA from unreacted starting materials and byproducts.[4]
Q5: What are the best practices for storing this compound to prevent degradation?
A5: Due to its polyunsaturated nature, this compound is prone to oxidation.[5] It should be stored at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared in deoxygenated buffers and used promptly. The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), can also be considered.
Troubleshooting Guides
Low Yield in Chemical Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete activation of the fatty acid | Ensure the activating agent (e.g., ethylchloroformate) is fresh and used in the correct molar excess. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate. |
| Degradation of the polyunsaturated fatty acid | Perform all reactions under an inert atmosphere (argon or nitrogen) and protect from light. Use solvents that have been deoxygenated. |
| Hydrolysis of the acyl-CoA product | Maintain a slightly acidic to neutral pH during the reaction with Coenzyme A and subsequent workup to minimize hydrolysis of the thioester bond. |
| Inefficient purification | Optimize the solid-phase extraction and HPLC protocols. Ensure complete elution from the SPE cartridge and proper fraction collection during HPLC.[4] |
Low Yield in Enzymatic Synthesis
| Potential Cause | Troubleshooting Step |
| Low enzyme activity | Verify the activity of the acyl-CoA synthetase with a known substrate. If the activity is low, consider obtaining a fresh batch of the enzyme. |
| Sub-optimal reaction conditions | Optimize the reaction buffer pH, temperature, and incubation time. Perform a titration of ATP and Mg²⁺ concentrations to find the optimal ratio.[3] |
| Enzyme inhibition | The product, docosapentaenoyl-CoA, may cause feedback inhibition. Analyze the reaction kinetics at different time points to assess for product inhibition. |
| Instability of reactants or products | Ensure the stability of the free fatty acid, Coenzyme A, and ATP in the reaction buffer. The synthesized acyl-CoA can be sensitive to degradation. |
Experimental Protocols
General Protocol for Chemical Synthesis via Mixed Anhydride Method
-
Preparation: Dissolve 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Activation: Cool the solution to 4°C and add triethylamine (B128534) followed by ethylchloroformate. Stir the reaction for 45 minutes at 4°C to form the mixed anhydride.[2]
-
Coupling: In a separate vial, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.5 M NaHCO₃).[2]
-
Reaction: Add the Coenzyme A solution to the mixed anhydride reaction mixture and stir for an additional 45 minutes at room temperature.[2]
-
Quenching and Purification: Stop the reaction and proceed immediately to solid-phase extraction and HPLC purification.
General Protocol for Enzymatic Synthesis
-
Reaction Mixture: Prepare a reaction buffer containing buffer salts (e.g., Tris-HCl), ATP, MgCl₂, and Coenzyme A.
-
Substrate Preparation: Prepare a solution of 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid, potentially complexed with a carrier protein like BSA to improve solubility.
-
Enzyme Reaction: Add the acyl-CoA synthetase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a predetermined time (e.g., 1-3 hours).
-
Termination and Analysis: Stop the reaction by adding an acid or a solvent. Analyze the formation of the product by HPLC.
Data Presentation
Table 1: Comparison of General Synthesis Methods for Acyl-CoAs
| Parameter | Chemical Synthesis (Mixed Anhydride) | Enzymatic Synthesis (Acyl-CoA Synthetase) |
| Reagents | Fatty acid, triethylamine, ethylchloroformate, Coenzyme A | Fatty acid, Coenzyme A, ATP, Mg²⁺, Acyl-CoA Synthetase |
| Typical Yields | 40-75% (for various acyl-CoAs)[2][6] | Can be near-stoichiometric with optimal conditions[7] |
| Advantages | Broad substrate scope, scalable | High specificity, mild reaction conditions |
| Disadvantages | Harsh reagents, potential for side reactions and degradation of sensitive molecules | Enzyme cost and stability, potential for substrate inhibition |
Visualizations
Caption: General experimental workflow for the synthesis and handling of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Simplified enzymatic activation of 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid to its CoA ester.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Stability of Polyunsaturated Fatty Acid in Phosphatidylcholine Liposomes [agris.fao.org]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA. The information is designed to address specific experimental challenges and improve synthesis yield.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, categorized by the stage of the synthesis.
Category 1: Synthesis of the Docosapentaenoic Acid (DPA) Precursor
Q1: Low yield of all-cis-7,10,13,16,19-docosapentaenoic acid from elongation of eicosapentaenoic acid (EPA).
Possible Causes & Solutions:
-
Inefficient Elongase Activity: The specific elongase enzyme used may have low activity or be inhibited by substrate or product accumulation.
-
Troubleshooting:
-
Screen different elongase enzymes from various microbial sources.
-
Optimize reaction conditions such as temperature, pH, and cofactor (NADPH) concentration.
-
Consider a fed-batch approach for the substrate to avoid high initial concentrations.
-
-
-
Poor Precursor Quality: The starting EPA may contain impurities that inhibit the enzymatic reaction.
-
Troubleshooting:
-
Ensure high purity of the EPA starting material through techniques like HPLC or distillation.
-
-
-
Substrate Oxidation: Polyunsaturated fatty acids like EPA are prone to oxidation, which can reduce yield.
-
Troubleshooting:
-
Perform reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Add antioxidants like BHT or Vitamin E to the reaction mixture.
-
-
Q2: Difficulty in isolating and purifying the all-cis-DPA product.
Possible Causes & Solutions:
-
Co-elution with other fatty acids: The product may have similar chromatographic properties to other fatty acids in the reaction mixture.
-
Troubleshooting:
-
Optimize the HPLC purification method, including the column, mobile phase composition, and gradient.
-
Consider derivatization of the fatty acids to improve separation.
-
-
-
Product Degradation during Purification: The polyunsaturated nature of DPA makes it susceptible to degradation.
-
Troubleshooting:
-
Keep samples cold throughout the purification process.
-
Use solvents that have been sparged with an inert gas to remove dissolved oxygen.
-
-
Category 2: Isomerization to 2E-Docosapentaenoic Acid
Q3: Incomplete or non-selective isomerization of the C2-C3 double bond to the trans configuration.
Possible Causes & Solutions:
-
Ineffective Catalyst: The chosen catalyst for isomerization may not be active enough under the reaction conditions.
-
Isomerization of other double bonds: The reaction conditions may be too harsh, leading to unwanted isomerization of the other cis double bonds.
-
Troubleshooting:
-
Carefully control the reaction time and temperature to favor the desired isomerization.
-
Monitor the reaction progress closely using techniques like GC-MS or NMR to identify the formation of unwanted isomers.
-
-
-
Side Reactions: The fatty acid may undergo other reactions like oxidation or polymerization at elevated temperatures.
-
Troubleshooting:
-
Maintain an inert atmosphere throughout the reaction.
-
Use the lowest effective temperature for isomerization.
-
-
Category 3: Conversion to this compound
Q4: Low yield of the final Docosapentaenoyl-CoA product.
Possible Causes & Solutions:
-
Inefficient Activation of the Carboxylic Acid: The method used to activate the carboxylic acid for CoA ester formation may be suboptimal.
-
Troubleshooting:
-
For α,β-unsaturated acyl-CoAs, ethylchloroformate (ECF)-mediated coupling is often a suitable method.[4]
-
Ensure anhydrous conditions, as water can hydrolyze the activated intermediate.
-
-
-
Hydrolysis of the Acyl-CoA Product: Acyl-CoA thioesters are susceptible to hydrolysis, especially under non-optimal pH conditions.
-
Troubleshooting:
-
Maintain the pH of the reaction and purification buffers within a stable range (typically around 7.0-8.0).
-
Work quickly and at low temperatures during purification.
-
-
-
Oxidation of the Polyunsaturated Acyl Chain: The final product is still susceptible to oxidation.
-
Troubleshooting:
-
Store the final product under an inert atmosphere at low temperatures (e.g., -80°C).
-
Consider adding a small amount of an antioxidant to the storage buffer.
-
-
Q5: Difficulty in purifying the final Docosapentaenoyl-CoA.
Possible Causes & Solutions:
-
Co-purification with Unreacted Starting Materials: Coenzyme A and the unreacted fatty acid can be difficult to separate from the product.
-
Troubleshooting:
-
Utilize solid-phase extraction (SPE) or HPLC for purification. C18 cartridges or columns are commonly used.
-
Optimize the elution gradient to achieve good separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid?
A common and practical starting material is all-cis-7,10,13,16,19-docosapentaenoic acid (DPA), which can be sourced commercially or synthesized from eicosapentaenoic acid (EPA) through enzymatic elongation.
Q2: What are the critical parameters to control during the isomerization step?
The most critical parameters are temperature, reaction time, and the exclusion of oxygen. Over-heating or prolonged reaction times can lead to the isomerization of other double bonds and the formation of byproducts. Performing the reaction under an inert atmosphere is crucial to prevent oxidation.
Q3: Which analytical techniques are recommended for monitoring the synthesis?
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For analyzing the fatty acid composition and identifying isomers after derivatization (e.g., to fatty acid methyl esters).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the fatty acid and its CoA ester, particularly for determining the stereochemistry of the double bonds.
-
High-Performance Liquid Chromatography (HPLC): For both purification and analysis of the final acyl-CoA product, often coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) moiety of CoA) and a mass spectrometer.
Q4: What are the expected yields for the synthesis of polyunsaturated acyl-CoAs?
Yields can vary significantly depending on the specific substrate and method used. For chemo-enzymatic synthesis of various acyl-CoAs, yields of 40% or higher have been reported.[4] For the synthesis of α,β-unsaturated acyl-CoAs using the ethylchloroformate method, yields can range from 17% to 75%.[4]
Data Presentation
Table 1: Reported Yields for the Synthesis of Various α,β-Unsaturated Acyl-CoA Thioesters using Ethylchloroformate (ECF)-Mediated Coupling.
| Acyl-CoA Product | Yield (%) |
| Acrylyl-CoA | 17 |
| Crotonyl-CoA | 44 |
| Octenoyl-CoA | 57 |
| Sorbityl-CoA | 61 |
| 3,3-Dimethylacrylyl-CoA | 39 |
| Cinnamoyl-CoA | 75 |
Data adapted from a study on chemo-enzymatic synthesis of CoA esters.[4] This table provides an indication of expected yields for similar compounds.
Experimental Protocols
Protocol 1: General Procedure for Isomerization of all-cis-DPA to 2E-DPA (Adapted from general methods for fatty acid isomerization)
-
Dissolve all-cis-7,10,13,16,19-docosapentaenoic acid in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask.
-
Add p-toluenesulfinic acid as a catalyst. A typical starting point is a 20:1 molar ratio of fatty acid to catalyst.
-
Flush the flask with an inert gas (argon or nitrogen) and seal it.
-
Heat the reaction mixture to 100°C with stirring.[1]
-
Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by GC-MS after derivatization to FAMEs.
-
Once the desired level of isomerization is reached, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid using column chromatography or HPLC.
Protocol 2: General Procedure for the Synthesis of this compound via Ethylchloroformate (ECF) Activation (Adapted from a general method for acyl-CoA synthesis)
-
Dissolve 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0°C.
-
Add triethylamine (B128534) (1.1 equivalents) followed by ethylchloroformate (1.1 equivalents) dropwise.
-
Stir the mixture at 0°C for 30-60 minutes to form the mixed anhydride (B1165640).
-
In a separate vial, dissolve Coenzyme A (lithium salt, 1 equivalent) in a cold aqueous buffer (e.g., 0.5 M NaHCO3, pH 8.0).
-
Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by HPLC-MS.
-
Upon completion, purify the this compound by preparative HPLC using a C18 column and a suitable gradient of aqueous buffer and acetonitrile.
-
Lyophilize the pure fractions to obtain the final product.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by two chemical processes: hydrolysis of the thioester bond and oxidation of the polyunsaturated fatty acyl chain. The high-energy thioester linkage to coenzyme A is susceptible to cleavage in aqueous solutions, a reaction that can be catalyzed by acidic or basic conditions. Furthermore, the presence of multiple double bonds in the docosapentaenoyl chain makes the molecule highly prone to oxidation when exposed to air, light, and certain metal ions.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or lower. Under these conditions, the compound is expected to be stable for at least one year. To prevent oxidation, the container should be sealed and the headspace can be flushed with an inert gas like argon or nitrogen.
Q3: Can I store this compound in a solution?
A3: Yes, for intermediate storage, the compound can be dissolved in a suitable organic solvent, such as ethanol. These solutions should be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap to prevent leaching of impurities from plastic containers.[1] It is advisable to blanket the solution with an inert gas before sealing.
Q4: How stable is this compound in aqueous buffers for my experiments?
A4: Fatty acyl-CoA esters are not stable in aqueous solutions for extended periods. It is strongly recommended to prepare aqueous solutions fresh for each experiment and use them within the same day. If a stock solution in buffer is required, it should be kept on ice and used as quickly as possible to minimize hydrolytic degradation.
Quantitative Stability Data
| Storage Format | Solvent/Matrix | Temperature | Recommended Duration |
| Lyophilized Powder | N/A | -20°C or below | ≥ 1 year |
| Organic Solution | Ethanol | -20°C | ≥ 2 years |
| Aqueous Solution | Buffer (e.g., PBS) | 2-8°C (on ice) | < 1 day |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
This is a common problem that can often be attributed to the degradation of the this compound substrate.
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
The presence of additional peaks often indicates the presence of degradation products.
-
Early-eluting peaks: These may correspond to the hydrolyzed free fatty acid (2E,7Z,10Z,13Z,16Z-docosapentaenoic acid) or free coenzyme A.
-
Broader peaks or a cluster of new peaks: This can be indicative of various oxidation products, as oxidation can occur at any of the double bonds, leading to a mixture of isomers.
Experimental Protocols
Protocol for Preparing a Fresh Aqueous Solution
-
Remove the stock vial of this compound (stored in organic solvent at -20°C) from the freezer and allow it to warm to room temperature before opening to prevent condensation.
-
In a glass vial, evaporate the desired amount of the organic solvent under a gentle stream of inert gas (e.g., nitrogen or argon).
-
Reconstitute the dried lipid film in the desired aqueous buffer. To aid dissolution, gentle vortexing or sonication may be applied.
-
Keep the aqueous solution on ice and use it for your experiment as soon as possible, preferably within a few hours.
Protocol for Assessing Stability (Forced Degradation Study)
This protocol can be adapted to assess the stability of the compound under your specific experimental conditions.
-
Preparation: Prepare a stock solution of this compound in your experimental buffer at a known concentration.
-
Stress Conditions:
-
pH Stress: Aliquot the solution into separate tubes and adjust the pH to acidic (e.g., pH 4), neutral (e.g., pH 7.4), and basic (e.g., pH 9) conditions.
-
Thermal Stress: Incubate aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Oxidative Stress: Expose an aliquot to air and light, or add a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).
-
-
Time Points: Collect samples from each condition at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable analytical method, such as reverse-phase HPLC, to monitor the decrease in the parent compound's peak area and the appearance of degradation products.
Visualization of Factors Affecting Stability
The following diagram illustrates the key factors that can lead to the degradation of this compound.
References
Technical Support Center: Analysis of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound in positive ion mode mass spectrometry?
A1: The molecular formula for this compound is C43H68N7O17P3S. The theoretical monoisotopic mass of the neutral molecule is approximately 1079.385 g/mol . For mass spectrometry analysis in positive ion mode, the protonated molecule ([M+H]+) is typically observed. Therefore, the expected precursor ion m/z is approximately 1080.392 .
Fatty acyl-CoAs characteristically undergo a neutral loss of the 5'-phosphoadenosine diphosphate (B83284) portion (C10H14N5O10P2) of the coenzyme A molecule upon collision-induced dissociation (CID). This corresponds to a neutral loss of 507.0 Da. Thus, the primary product ion to monitor in a Multiple Reaction Monitoring (MRM) experiment would be approximately m/z 573.392 .
Q2: What is a good starting point for collision energy (CE) and cone voltage optimization?
A2: The optimal collision energy and cone voltage are instrument-dependent. However, for long-chain polyunsaturated fatty acyl-CoAs, a good starting point for optimization is a collision energy in the range of 20-40 eV . The cone voltage, which influences the abundance of the precursor ion, should be optimized to maximize the signal of the m/z 1080.392 precursor ion while minimizing in-source fragmentation. A typical starting range for cone voltage is 30-60 V . It is crucial to perform an optimization experiment by infusing a standard of the analyte and varying these parameters to find the optimal values for your specific instrument.
Q3: What type of liquid chromatography (LC) method is suitable for the separation of this compound?
A3: A reversed-phase liquid chromatography (RPLC) method is most suitable for the separation of long-chain fatty acyl-CoAs. A C18 column with a particle size of 1.7-2.7 µm is a common choice. The mobile phases typically consist of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic component like acetonitrile (B52724) or methanol. A gradient elution from a lower to a higher organic phase concentration is necessary to elute the relatively nonpolar long-chain acyl-CoAs.
Q4: How can I improve the ionization efficiency of this compound?
A4: Positive mode electrospray ionization (ESI) is generally preferred for the analysis of fatty acyl-CoAs. To improve ionization efficiency, ensure that the mobile phase contains a source of protons, such as a small amount of formic acid (e.g., 0.1%). Additionally, optimizing the ESI source parameters, such as the capillary voltage and gas flow rates (nebulizing and drying gas), is critical.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound.
| Parameter | Value/Range | Notes |
| Molecular Formula | C43H68N7O17P3S | |
| Monoisotopic Mass | ~1079.385 g/mol | |
| Precursor Ion ([M+H]+) | ~m/z 1080.392 | This should be confirmed and optimized on your instrument. |
| Product Ion | ~m/z 573.392 | Corresponds to the neutral loss of 507.0 Da. |
| Collision Energy (CE) | 20 - 40 eV | Starting range for optimization. |
| Cone Voltage | 30 - 60 V | Starting range for optimization. |
| Ionization Mode | Positive ESI |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general procedure for the extraction and analysis of this compound from biological samples.
1. Sample Preparation (from cell culture or tissue)
-
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80:20 methanol:water)
-
Internal standard (e.g., a non-endogenous odd-chain fatty acyl-CoA like C17:0-CoA)
-
Homogenizer or sonicator
-
Centrifuge
-
-
Procedure:
-
Wash cell pellets or tissue with ice-cold PBS to remove extracellular contaminants.
-
Homogenize or sonicate the sample in ice-cold extraction solvent containing the internal standard.
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 20% B and equilibrate.
-
-
-
MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Cone Gas Flow: 50 - 100 L/hr.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
MRM Transitions:
-
This compound: Precursor m/z 1080.4 → Product m/z 573.4
-
Internal Standard (e.g., C17:0-CoA): Precursor m/z 1022.5 → Product m/z 515.5
-
-
Troubleshooting Guide
Issue 1: Low or no signal for this compound.
-
Potential Causes & Solutions:
-
Poor Ionization: Ensure the mobile phase has an appropriate pH and contains a proton source (e.g., 0.1% formic acid). Optimize ESI source parameters (capillary voltage, gas flows, and temperatures).
-
Incorrect MS Parameters: Verify the precursor and product ion m/z values. Perform an infusion of a standard to optimize collision energy and cone voltage for your specific instrument.
-
Sample Degradation: Fatty acyl-CoAs can be unstable. Keep samples on ice or at 4°C during preparation and analyze them as quickly as possible.
-
Low Abundance in Sample: Consider using a more sensitive instrument or a sample enrichment technique like solid-phase extraction (SPE).
-
Issue 2: Poor chromatographic peak shape (e.g., tailing, broad peaks).
-
Potential Causes & Solutions:
-
Column Overload: Reduce the injection volume or dilute the sample.
-
Column Contamination: Flush the column with a strong solvent or replace it if necessary.
-
Inappropriate Mobile Phase: Ensure the mobile phase is properly prepared and that the pH is suitable for the analyte and column.
-
Secondary Interactions: Interactions between the analyte and active sites on the column can cause tailing. Consider a different column chemistry or mobile phase additives.
-
Issue 3: High background noise or interfering peaks.
-
Potential Causes & Solutions:
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte. Improve sample cleanup using techniques like SPE. Diluting the sample can also mitigate matrix effects.
-
Contaminated Solvents or System: Use high-purity LC-MS grade solvents. Flush the LC system to remove any contaminants.
-
Co-eluting Isobars: If other molecules with the same mass are present, improve the chromatographic separation by adjusting the gradient or trying a different column.
-
Visualizations
troubleshooting poor separation of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA in HPLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor separation of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Poor Separation
Poor separation in HPLC, characterized by issues like peak tailing, broad peaks, or co-elution, can arise from multiple factors related to the instrument, column chemistry, or mobile phase composition. The following sections address specific problems with targeted solutions.
Question: My this compound peak is broad and tailing. What are the likely causes and solutions?
Answer:
Peak tailing is the most common form of peak distortion and often indicates secondary, undesirable interactions between your analyte and the stationary phase, or issues with the HPLC system itself.[1] For a complex molecule like a long-chain polyunsaturated acyl-CoA, several factors can contribute.
Primary Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. At mid-range pH, these groups can become ionized (-Si-O-) and interact strongly with polar parts of the Docosapentaenoyl-CoA molecule, causing peak tailing.[1][2]
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase to a pH of 3.0 or lower using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[3] This protonates the silanol groups, minimizing secondary ionic interactions.[1][3]
-
Solution 2: Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or C8 column. End-capping blocks many of the residual silanol groups, reducing their availability for interaction.[2][4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Column Degradation or Contamination: The column's performance can degrade over time due to contamination or bed deformation.
-
Solution 1: Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap contaminants and protect the primary column.[3][5]
-
Solution 2: Flush or Replace the Column: If performance does not improve, try flushing the column with a strong solvent (like isopropanol) or replacing it entirely.[6] A partially blocked inlet frit can also cause tailing; back-flushing (if the manufacturer allows) may resolve this.[3]
-
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause peaks to broaden.
-
Solution: Minimize Tubing and Check Fittings: Use shorter, narrower internal diameter tubing (e.g., 0.005") between the injector, column, and detector to minimize dead volume.[2] Ensure all fittings are secure.
-
Question: I'm observing co-elution of Docosapentaenoyl-CoA with other similar long-chain acyl-CoAs. How can I improve resolution?
Answer:
Improving the resolution between closely eluting compounds like different acyl-CoA species requires optimizing the separation parameters to enhance the differential partitioning between the mobile and stationary phases.
Strategies to Improve Resolution:
-
Optimize the Mobile Phase Gradient: A shallow gradient provides more time for separation.
-
Solution: Decrease the rate of change of the organic solvent concentration in your gradient. For example, instead of a 5-minute ramp from 50% to 90% acetonitrile, try a 10-minute ramp. This can improve the separation of structurally similar molecules.[4]
-
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The difference in solvent properties can alter the elution order and improve resolution.[2]
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.
-
Solution: Increasing the column temperature (e.g., to 35-40°C) can decrease viscosity, leading to sharper peaks and potentially better resolution.[6] However, ensure your analyte is stable at the selected temperature.
-
-
Increase Column Efficiency: A more efficient column provides better resolving power.
-
Solution: Switch to a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column length. Both increase the number of theoretical plates, enhancing separation efficiency.[1]
-
Question: My retention times are drifting from run to run. What should I check?
Answer:
Unstable retention times are typically a sign of a problem with the HPLC system's ability to deliver a consistent mobile phase composition or flow rate.
Common Causes & Troubleshooting Steps:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump and Solvent Delivery Issues: Leaks, air bubbles, or faulty check valves in the pump can lead to inconsistent flow rates and mobile phase composition.
-
Solution 1: Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the pump.[6]
-
Solution 2: Purge the Pump: Purge the pump to remove any trapped air bubbles.[7]
-
Solution 3: Inspect for Leaks: Visually inspect all fittings for signs of leaks (e.g., salt buildup from buffers).[7] Tighten or replace fittings as needed. If problems persist, the pump seals or check valves may need replacement.[7]
-
-
Changes in Mobile Phase Composition: Mobile phase can change over time due to evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[6]
-
-
Temperature Fluctuations: Variations in ambient temperature can affect column temperature if a column oven is not used, leading to shifts in retention time.[6]
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for separating this compound?
A1: A good starting point for separating long-chain acyl-CoAs is a reverse-phase method using a C18 column. The UV absorbance of the CoA moiety is maximal around 260 nm, making this the standard detection wavelength.[8][9][10]
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 or 4.6 mm ID, 150 mm length, ≤ 3.5 µm particle size |
| Mobile Phase A | 25-50 mM Potassium Phosphate buffer, pH adjusted to 4.0-5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at a low %B, ramp up to a high %B over 20-30 min |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column ID) |
| Column Temp. | 30 - 40 °C |
| Detection | UV at 254 or 260 nm |
Q2: When should I consider using an ion-pairing reagent?
A2: Ion-pairing chromatography (IPC) is useful when you need to increase the retention of highly polar or ionic compounds on a reverse-phase column.[11][12] For acyl-CoAs, which are anionic, a cationic ion-pairing reagent (e.g., tetrabutylammonium) can be added to the mobile phase. However, IPC can be complex to set up, and column equilibration times are often long.[5] It is generally recommended to first optimize pH and other standard reverse-phase parameters before turning to ion-pairing reagents.
Q3: How should I prepare my sample for analysis?
A3: Proper sample preparation is critical. Long-chain acyl-CoAs are often extracted from tissues or cells. A common method involves homogenization in a buffer, followed by protein precipitation and extraction with organic solvents like isopropanol (B130326) and acetonitrile.[9] It is crucial to filter the final sample through a 0.22 or 0.45 µm filter to remove particulates that could block the column frit.[3] Whenever possible, the sample should be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase to ensure good peak shape.[13]
Experimental Protocols
Protocol: Reverse-Phase HPLC Separation of Long-Chain Acyl-CoAs
This protocol is a general guideline for the separation of long-chain acyl-CoAs, including Docosapentaenoyl-CoA, from a biological extract.
-
Sample Extraction:
-
Homogenize freeze-clamped tissue or cell pellets in ice-cold 100 mM KH₂PO₄ buffer.[9]
-
Add 2-propanol and saturated ammonium (B1175870) sulfate, followed by acetonitrile, to precipitate proteins and extract lipids and acyl-CoAs.[9]
-
Centrifuge to pellet the precipitate.
-
Collect the supernatant containing the acyl-CoAs and dilute it with the initial mobile phase buffer (Mobile Phase A).[9]
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Configuration and Conditions:
-
Column: High-purity, end-capped C18 (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 25 mM KH₂PO₄, adjusted to pH 5.3 with phosphoric acid. Degas thoroughly.
-
Mobile Phase B: HPLC-grade Acetonitrile. Degas thoroughly.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10-20 µL.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80% | 20% |
| 25.0 | 20% | 80% |
| 26.0 | 80% | 20% |
| 35.0 | 80% | 20% |
-
Data Analysis:
-
Identify peaks by comparing retention times to authentic standards.
-
Quantify by integrating the peak area and comparing to a standard curve.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor HPLC separation.
Caption: A step-by-step workflow for diagnosing HPLC separation issues.
Parameter Relationships in Reverse-Phase HPLC
This diagram illustrates how changing key HPLC parameters typically affects analyte retention and peak shape for a molecule like Docosapentaenoyl-CoA.
Caption: Cause-and-effect relationships between HPLC parameters and results.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. uhplcs.com [uhplcs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
- 11. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 12. Ion Pairing Reagents For Hplc [lobachemie.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Quantification of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers avoid common artifacts and achieve accurate quantification of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of artifacts during the quantification of this compound?
The primary sources of artifacts are chemical instability and the methods used for extraction and analysis. Key issues include:
-
Isomerization: The trans double bond at the second position (2E) is susceptible to isomerization to the cis configuration, which would lead to an underestimation of the target analyte and misidentification. High temperatures and exposure to certain chemical conditions can promote this change.[1][2]
-
Oxidation: Polyunsaturated fatty acyl-CoAs are highly prone to oxidation. This can be initiated by exposure to air (oxygen), light, or trace metal ions, leading to the degradation of the analyte.
-
Hydrolysis: The thioester bond of the acyl-CoA is sensitive to hydrolysis, especially at non-neutral pH, which results in the loss of the Coenzyme A group and formation of the free fatty acid. This leads to lower recovery of the target analyte.[3]
-
Matrix Effects: In LC-MS/MS analysis, co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
Q2: How can I prevent isomerization of the 2E double bond during sample preparation?
Preventing isomerization is critical for accurate quantification. The main strategy is to minimize thermal stress and exposure to catalysts.
-
Maintain Low Temperatures: All sample preparation steps, including homogenization, extraction, and centrifugation, should be performed on ice or at 4°C to minimize thermal energy that can drive isomerization.[1][2]
-
Avoid Harsh Chemical Conditions: Use mild extraction solvents and avoid strong acids or bases. Derivatization steps that require high temperatures should be avoided or optimized for the lowest possible temperature and shortest time.[1]
-
Work Quickly and Limit Exposure: Minimize the time samples are handled and exposed to light and air. Using amber vials and flushing with an inert gas like nitrogen or argon can help prevent photo- and radical-catalyzed isomerization.
Q3: What are the best practices for sample collection and storage to ensure analyte integrity?
Proper handling from the very beginning is essential.
-
Rapid Quenching: Immediately after collection, biological samples should be flash-frozen in liquid nitrogen to halt all enzymatic activity that could alter the acyl-CoA pool.[2]
-
Low-Temperature Storage: Samples should be stored at -80°C until analysis. Long-term storage at higher temperatures can lead to degradation.
-
Addition of Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to the homogenization or extraction buffer to prevent oxidative damage.
Q4: Which internal standards are recommended for accurate quantification by LC-MS/MS?
The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., ¹³C- or ²H-labeled this compound). However, these are often commercially unavailable. A practical alternative is to use an odd-chain polyunsaturated fatty acyl-CoA that is not naturally present in the sample, such as Heptadecanoyl-CoA (C17:0-CoA) or non-endogenous polyunsaturated species.[2][4] The internal standard should be added as early as possible in the sample preparation process to account for analyte loss during extraction and handling.[5]
Experimental Protocols and Data
Protocol 1: Sample Preparation for Acyl-CoA Extraction
This protocol is a general guideline for the extraction of long-chain fatty acyl-CoAs from tissues or cells, optimized to minimize degradation and isomerization.
-
Homogenization:
-
Weigh approximately 50-100 mg of flash-frozen tissue or a cell pellet in a pre-chilled tube.
-
Add 1 mL of ice-cold extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[6] For plant tissue, a buffer containing isopropanol (B130326) and BSA may be used.[1]
-
Add the selected internal standard (e.g., C17:0-CoA).[2]
-
Homogenize the sample thoroughly using a glass homogenizer or bead beater, ensuring the sample remains cold throughout.[6]
-
-
Extraction:
-
Add 2 mL of 2-propanol followed by 4 mL of acetonitrile (B52724) (ACN).[6]
-
Vortex vigorously for 5 minutes. All steps should be performed on ice.
-
Centrifuge at ~2,000 x g for 5 minutes at 4°C to pellet the precipitate.[2]
-
-
Purification (Solid-Phase Extraction - SPE):
-
Transfer the supernatant to a new tube.
-
Purify the acyl-CoAs using a suitable SPE cartridge (e.g., an anion-exchange or oligonucleotide purification column) to remove interfering lipids and salts.[2][6]
-
Wash the column to remove impurities and elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or methanol-based buffer).
-
-
Final Step:
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the sample in a small volume of the initial LC mobile phase (e.g., 100 µL) for analysis.[7]
-
Quantitative Data Tables
Table 1: Example LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | Acyl-CoAs ionize efficiently in positive mode. |
| Precursor Ion (Q1) | [M+H]⁺ | The protonated molecular ion of the target acyl-CoA. |
| Product Ion (Q3) | Fragment from Neutral Loss of 507 Da | This corresponds to the loss of the 3'-phospho-ADP moiety and is a characteristic fragment for all acyl-CoAs, providing specificity.[7][8] |
| Collision Energy | Analyte-dependent | Must be optimized for the specific analyte and instrument to achieve the best fragmentation signal. |
| Internal Standard | C17:0-CoA (or similar odd-chain) | Should have a distinct mass but similar chemical behavior to the analyte. |
Table 2: Recommended Liquid Chromatography Conditions for Isomer Separation
| Parameter | Recommendation | Rationale |
| Column | Reversed-phase C8 or C18 (U)HPLC column | Provides good retention and separation for long-chain acyl-CoAs.[9] |
| Mobile Phase A | Water with an ion-pairing agent (e.g., tributylamine) or buffer (e.g., ammonium (B1175870) hydroxide/acetate) | Improves peak shape and retention of the polar CoA headgroup.[4][9] |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for gradient elution. |
| Gradient | Optimized for separation of isomers | A shallow, long gradient is often required to resolve structurally similar isomers. |
| Column Temp. | Controlled, but not elevated (e.g., 25-40°C) | Balances separation efficiency with the risk of thermal degradation or isomerization. |
Troubleshooting Guide
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Recovery | 1. Inefficient extraction. 2. Analyte degradation (hydrolysis/oxidation). 3. Ion suppression from matrix. | 1. Optimize the extraction solvent and SPE protocol.[6] 2. Ensure all steps are on ice, work quickly, and use antioxidants. 3. Improve sample cleanup with SPE; dilute the sample; modify LC gradient to separate analyte from interfering compounds. |
| Poor Peak Shape (Tailing, Splitting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH or buffer. 3. Secondary interactions with the column. | 1. Wash the column with a strong solvent or replace it.[4] 2. Optimize mobile phase additives (e.g., ammonium hydroxide).[4] 3. Use an ion-pairing agent or a different column chemistry. |
| High Variability Between Replicates | 1. Inconsistent sample handling/extraction. 2. Instrument instability. 3. Inconsistent internal standard addition. | 1. Standardize all manual steps of the protocol. 2. Perform system suitability tests before running samples. 3. Use a high-precision pipette and add the internal standard at the very first step.[5] |
| Suspected Isomerization (Unexpected Peaks) | 1. High temperature during sample prep. 2. High temperature at the injector or in the ion source. 3. Sample exposure to light or radicals. | 1. Re-run sample preparation strictly at 4°C or on ice.[1] 2. Reduce the temperature of the autosampler and MS source if possible. 3. Prepare samples under dim light and use amber vials; degas solvents. |
Visualizations
Caption: Experimental workflow for acyl-CoA quantification.
Caption: Potential sources of artifacts during analysis.
Caption: Logic diagram for troubleshooting quantification issues.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jircas.go.jp [jircas.go.jp]
- 3. Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. [PDF] Cis-trans isomerization of unsaturated fatty acids in edible oils to prepare trans fat | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. iris.cnr.it [iris.cnr.it]
Technical Support Center: Analysis of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, particularly focusing on contamination issues.
Issue 1: Unexpected Peaks in LC-MS Chromatogram
-
Question: I am observing numerous unexpected peaks in my LC-MS chromatogram when analyzing this compound standards and samples. What are the potential sources of this contamination?
-
Answer: Unexpected peaks in your chromatogram can originate from several sources. It is crucial to systematically investigate each possibility to identify and eliminate the contaminant.
-
Solvent Contamination: Solvents used for sample preparation and the LC mobile phase are common sources of contamination. Low-mass contaminants, such as alkylated amine species from methanol (B129727) and isopropanol (B130326), can form adducts with your analyte.[1] Impurities in other solvents like formic acid can also suppress the ionization of your target analyte.[2]
-
Labware Contamination: Plasticware, such as microcentrifuge tubes and pipette tips, can leach plasticizers and other chemicals into your samples.[3] It is advisable to use high-quality polypropylene (B1209903) tubes or, when possible, borosilicate glassware with PTFE-lined caps (B75204) to minimize this issue.[3] Syringes used for sample filtration or injection can also introduce contaminants like zinc.[4]
-
Sample Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds like phospholipids (B1166683) that can co-elute with your analyte and cause ion suppression or appear as interfering peaks.[4]
-
Analyte Degradation: Polyunsaturated fatty acyl-CoAs like this compound are susceptible to oxidation.[2][5] Degradation products can appear as additional peaks in your analysis. It is critical to handle samples under conditions that minimize oxidation, such as using antioxidants and storing them at low temperatures.
-
Carryover: Analyte from a previous injection can be retained on the column or in the injection system and elute in a subsequent run, appearing as a contaminant.
-
Issue 2: Poor Peak Shape and Inconsistent Retention Times
-
Question: My chromatographic peaks for this compound are broad, tailing, or showing inconsistent retention times. What could be the cause?
-
Answer: Poor peak shape and retention time instability are often indicative of issues with the analytical column or the mobile phase.
-
Column Contamination and Degradation: The accumulation of non-eluted compounds from the sample matrix on the analytical column can lead to peak distortion.[4] Repeated injections of complex biological extracts can degrade column performance over time. Implementing a column wash step in your gradient can help mitigate this.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for achieving good peak shape for acyl-CoAs. The use of ion-pairing reagents can be effective but may be difficult to remove from the column. High pH mobile phases (e.g., pH 10.5 with ammonium (B1175870) hydroxide) have been used successfully for the separation of long-chain acyl-CoAs on C18 columns.
-
System Leaks or Blockages: Leaks in the LC system can cause pressure fluctuations and lead to inconsistent retention times. Partial blockages in the tubing, frits, or the column can also affect flow rate and pressure, resulting in poor chromatography.
-
Issue 3: Low Signal Intensity or Complete Signal Loss
-
Question: I am experiencing low signal intensity or even complete loss of the signal for this compound. What are the likely causes?
-
Answer: A significant drop in signal intensity points towards issues with sample integrity, ionization efficiency, or instrument sensitivity.
-
Analyte Degradation: As a polyunsaturated compound, this compound is prone to degradation through oxidation. Ensure samples are processed quickly, kept on ice, and stored at -80°C. The addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can help prevent oxidative degradation.
-
Ion Suppression: Co-eluting contaminants from the sample matrix, solvents, or labware can compete with the analyte for ionization in the mass spectrometer's source, leading to a suppressed signal.[2][4] Proper sample clean-up using techniques like solid-phase extraction (SPE) is crucial to minimize ion suppression.
-
Suboptimal Mass Spectrometer Settings: Ensure that the mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy), are optimized for this compound.
-
Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to glass and metal surfaces. Using polypropylene vials and minimizing sample transfer steps can help reduce analyte loss.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants to look out for in the analysis of this compound?
A1: The most common contaminants include:
-
Plasticizers: Phthalates and other plasticizers leached from plastic labware.[3]
-
Solvent Adducts: Alkylated amines and other impurities from solvents like methanol and acetonitrile (B52724) can form adducts with your analyte.[1]
-
Phospholipids: Abundant in biological samples, these can cause significant ion suppression.[4]
-
Oxidation Products: Hydroxylated and other oxidized forms of this compound resulting from sample degradation.[5]
-
Keratins: Often introduced from dust and skin particles.
Q2: How can I prevent the oxidation of this compound during sample preparation and storage?
A2: To minimize oxidation:
-
Work on ice throughout the sample preparation process.
-
Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.
-
Use degassed solvents to remove dissolved oxygen.
-
Store samples under an inert atmosphere (e.g., nitrogen or argon) at -80°C for long-term storage.
-
Avoid repeated freeze-thaw cycles.
Q3: What type of analytical column is best suited for the separation of this compound?
A3: A C18 reversed-phase column is commonly used for the separation of long-chain fatty acyl-CoAs. The specific choice of column (particle size, length, and diameter) will depend on the desired resolution and analysis time.
Q4: What are the expected fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?
A4: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da). The precursor ion will be the protonated molecule [M+H]+. Monitoring this neutral loss can be a specific way to detect acyl-CoAs in a complex mixture.
Quantitative Data Summary
The following table summarizes typical recovery rates for different extraction methods used for long-chain acyl-CoAs.
| Extraction Method | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Solvent Precipitation (e.g., 80% Methanol) | High for a broad range of acyl-CoAs | Simple and fast | Potential for ion suppression from co-extracted matrix components |
| Solid-Phase Extraction (SPE) | 70-80% | Excellent for sample clean-up, reducing matrix effects | More time-consuming and requires method optimization |
| Liquid-Liquid Extraction (LLE) | Variable, depends on solvent system | Can be effective for specific compound classes | Can be less efficient for highly polar or very long-chain species |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
-
Homogenization: Homogenize frozen tissue powder (approx. 50-100 mg) in an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Solvent Addition: Add isopropanol to the homogenate, followed by acetonitrile, to precipitate proteins and extract the acyl-CoAs.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Solid-Phase Extraction (SPE) Clean-up (Recommended):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or C18 cartridge).
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances (e.g., a high-aqueous buffer followed by a low percentage of organic solvent).
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion [M+H]+ to a specific product ion (often corresponding to the neutral loss of 507.1 Da).
Visualizations
Diagram 1: General Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound, highlighting potential points of contamination and corresponding troubleshooting steps.
Diagram 2: Simplified Metabolic Fate of Docosapentaenoic Acid
Caption: A simplified diagram illustrating the central role and subsequent metabolic fates of this compound.
References
refining cell lysis techniques for 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining cell lysis techniques for the successful extraction of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of long-chain polyunsaturated fatty acyl-CoAs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete cell lysis. | - Ensure thorough homogenization. For tissues, a glass homogenizer can be effective.[1] - Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often recommended.[1] - For adherent cells, consider scraping instead of trypsinizing to avoid protein degradation that might affect lipid-protein complexes. |
| Degradation of the target molecule. | - Work quickly and maintain samples on ice at all times.[1] - Use fresh, high-purity solvents to prevent oxidative damage.[1] - Flash-freeze samples in liquid nitrogen and store them at -80°C if immediate processing is not possible. Avoid repeated freeze-thaw cycles.[1] | |
| Inefficient extraction from the lysate. | - Use a proven lipid extraction method like the Folch or Bligh and Dyer technique, which employ chloroform (B151607) and methanol (B129727) to partition lipids from the aqueous phase. - Consider solid-phase extraction (SPE) for purification and to enhance recovery rates.[1] | |
| High Variability in Results | Inconsistent sample handling. | - Standardize all steps of the protocol, from cell harvesting to final extraction. - Ensure uniform timing for incubations and centrifugation steps. |
| Instability of the acyl-CoA. | - Add an internal standard early in the extraction process to monitor and normalize for recovery.[1] | |
| Presence of Contaminants in the Final Extract | Carryover of non-lipid cellular components. | - After solvent extraction and phase separation, carefully collect the organic (lower) phase containing the lipids. - Include wash steps in your protocol. For example, washing the organic phase with a salt solution can help remove aqueous contaminants. |
| Interference from detergents used in lysis. | - If possible, use detergent-free lysis methods. - If detergents are necessary, select one that is compatible with downstream analysis or can be efficiently removed. | |
| Sample is Viscous and Difficult to Pipette | Release of DNA from lysed cells. | - Incorporate a DNase I treatment step into your lysis buffer to break down the DNA. The addition of Mg2+ can enhance DNase I activity. |
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for extracting a polyunsaturated acyl-CoA like this compound?
A1: The choice of lysis method depends on the cell type and the downstream application. For lipidomics, a combination of mechanical and chemical lysis is often most effective. Homogenization in an acidic buffer followed by organic solvent extraction is a common and effective approach for tissues.[1] For cultured cells, sonication or the use of a mild detergent followed by solvent extraction are widely used techniques. Given the instability of polyunsaturated fatty acyl-CoAs, it is crucial to perform all steps at low temperatures and as quickly as possible to minimize degradation.[1]
Q2: How can I prevent the degradation of this compound during extraction?
A2: Polyunsaturated acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] To maintain their integrity:
-
Work on ice: Keep all samples, buffers, and solvents cold throughout the procedure.[1]
-
Use antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents to prevent oxidation of the double bonds.
-
Minimize time: Process samples as rapidly as possible.
-
Proper storage: If immediate extraction is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C.[1]
Q3: What are the key differences between the Folch and Bligh & Dyer lipid extraction methods?
A3: Both are widely used liquid-liquid extraction methods for lipids. The primary difference lies in the ratio of chloroform, methanol, and water used, which affects the phase separation.
-
Folch method: Uses a chloroform:methanol ratio of 2:1.
-
Bligh & Dyer method: Uses a chloroform:methanol:water ratio of 2:2:1.8.
The choice between them may depend on the specific lipid class of interest and the sample matrix.
Q4: Is solid-phase extraction (SPE) necessary for my workflow?
A4: While not always mandatory, SPE is highly recommended for purifying long-chain acyl-CoAs.[1] It helps to remove interfering substances and can significantly improve the purity and recovery of the target molecule, which is particularly important for sensitive downstream analyses like mass spectrometry.[1]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from established methods and is suitable for various tissue types.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add isopropanol and acetonitrile to the homogenate.
-
Vortex vigorously and centrifuge to pellet the precipitate.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol followed by the KH2PO4 buffer.
-
Load the supernatant onto the column.
-
Wash the column with a series of solvents to remove impurities (e.g., 2% formic acid, followed by acetonitrile/water mixtures).
-
Elute the acyl-CoAs with a solution of 5% NH4OH in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in an appropriate solvent for your downstream analysis (e.g., a mixture of acetonitrile and water).
-
Protocol 2: Lipid Extraction from Cultured Cells using the Bligh & Dyer Method
Materials:
-
Cell pellet
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Deionized water
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in a small volume of PBS.
-
Subject the cell suspension to sonication on ice to disrupt the cells. Perform short bursts to avoid overheating.
-
-
Solvent Extraction:
-
To the cell lysate, add methanol and chloroform in a ratio that results in a final solvent ratio of methanol:chloroform:water of 2:2:1.8, accounting for the aqueous volume of the lysate.
-
Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase.
-
-
Phase Separation:
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
The lower phase will be the chloroform layer containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate the upper aqueous layer.
-
Collect the lower chloroform layer containing the lipids into a new tube.
-
-
Solvent Evaporation:
-
Dry the collected chloroform phase under a stream of nitrogen.
-
The resulting lipid film can be stored at -80°C or reconstituted in a suitable solvent for analysis.
-
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the tissue type and the specific extraction protocol employed. The following table summarizes reported recovery rates from a method involving homogenization in an acidic buffer, solvent extraction, and solid-phase extraction.
| Acyl-CoA Species | Tissue Type | Reported Recovery Rate (%) | Reference |
| Total Long-Chain Acyl-CoAs | Various | 70-80% | [2] |
Visualizations
References
Technical Support Center: Enhancing the Resolution of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental resolution of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA and related polyunsaturated fatty acyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high resolution for this compound isomers challenging?
A1: The separation of geometric isomers, such as the 2E (trans) from the all-Z (cis) form, is inherently difficult due to their nearly identical physicochemical properties. These isomers have the same mass and similar polarity, leading to co-elution in standard chromatographic systems. Effective separation relies on subtle differences in their three-dimensional structures, which influence their interaction with the stationary phase.
Q2: What are the primary analytical techniques for separating these types of isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most powerful techniques.[1] Reversed-phase chromatography is commonly used, where separation is based on hydrophobicity. For challenging isomer separations, specialized stationary phases and chiral chromatography can provide the necessary selectivity.[2][3]
Q3: How does mass spectrometry help in the analysis of these isomers?
A3: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial for the identification and confirmation of isomers, even when they co-elute. While the precursor ions of isomers have the same mass-to-charge ratio (m/z), their fragmentation patterns upon collision-induced dissociation (CID) can sometimes differ, providing structural information. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[4]
Q4: Can derivatization improve the separation of these isomers?
A4: Yes, derivatization can enhance the separation of fatty acid isomers. For instance, creating ester or amide derivatives can alter the polarity and structural rigidity of the molecules, potentially improving their resolution on certain HPLC columns.[4] For chiral separations, derivatization to form diastereomers is a common strategy.[3]
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Isomers
Symptoms:
-
A single, broad peak is observed where multiple isomers are expected.
-
Shoulders on the main peak, indicating partial separation.[5]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Stationary Phase Selectivity | Optimize the Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider using columns with different chemistries, such as phenyl-hexyl or C30 phases, which can offer alternative interaction mechanisms like π-π interactions.[6][7] For highly challenging separations, consider silver-ion HPLC (Ag-HPLC), which separates compounds based on the number and geometry of double bonds.[5] |
| Suboptimal Mobile Phase Composition | Adjust the Mobile Phase: Fine-tune the mobile phase composition. In reversed-phase HPLC, altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact selectivity.[8] Introducing a different organic modifier or adding small amounts of additives can also be beneficial. |
| Inadequate Temperature Control | Optimize Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction with the stationary phase. A systematic study of different column temperatures (e.g., in 5°C increments) can reveal an optimal condition for isomer resolution.[5] |
| Gradient Elution Not Optimized | Refine the Gradient: A shallow gradient profile can improve the separation of closely eluting compounds. Experiment with different gradient slopes and durations to enhance resolution. |
Issue 2: Low Signal Intensity or Poor Peak Shape
Symptoms:
-
Low signal-to-noise ratio for the analyte peaks.
-
Peak tailing or fronting.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization in MS | Optimize MS Source Parameters: Adjust the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, to maximize the ionization efficiency of the acyl-CoA molecules. |
| Sample Degradation | Ensure Sample Stability: Acyl-CoA esters can be prone to hydrolysis. Keep samples cold and analyze them as quickly as possible after preparation. Use of acidic modifiers in the mobile phase can help to stabilize the analytes. |
| Poor Chromatography | Improve Peak Shape: Peak tailing can result from secondary interactions with the stationary phase. Adding a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape for acidic analytes. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
| Column Overload | Reduce Sample Concentration: Injecting too much sample can lead to peak broadening and distortion. Reduce the injection volume or dilute the sample. |
Experimental Protocols
Protocol 1: Reversed-Phase UPLC-MS/MS for Docosapentaenoyl-CoA Isomer Separation
This protocol provides a general framework. Optimization of the gradient and column chemistry is likely required for baseline resolution of geometric isomers.
-
Instrumentation: UPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 or C30 reversed-phase column with sub-2 µm particles (e.g., 2.1 mm x 150 mm). C30 columns are often superior for separating geometric isomers.[7]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A.
-
Employ a long, shallow gradient to increase the percentage of Mobile Phase B. The exact gradient will need to be optimized based on the specific isomers and column used.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60°C.
-
Injection Volume: 1-5 µL.
-
MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Full scan MS and data-dependent MS/MS or targeted MS/MS (Multiple Reaction Monitoring - MRM).
-
Precursor Ion (for MS/MS): m/z corresponding to [M-H]⁻ of docosapentaenoyl-CoA.
-
Product Ions (for MS/MS): Monitor for characteristic fragments, including the neutral loss of 507 Da.
-
Visualizations
Signaling Pathway
The specific signaling pathways for this compound are not well-elucidated. However, as a polyunsaturated fatty acid, it is likely involved in pathways similar to the well-studied docosahexaenoic acid (DHA). The following diagram illustrates a generalized signaling cascade initiated by the release of a polyunsaturated fatty acid from membrane phospholipids.
Caption: Generalized signaling pathway for polyunsaturated fatty acids (PUFAs).
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of docosapentaenoyl-CoA isomers from a biological sample.
Caption: Experimental workflow for the analysis of docosapentaenoyl-CoA isomers.
References
- 1. jsbms.jp [jsbms.jp]
- 2. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA and Other Polyunsaturated Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA in the context of other biologically significant polyunsaturated fatty acyl-coenzyme A (PUFA-CoA) esters. Due to a scarcity of specific experimental data for this compound, this document focuses on established knowledge of major PUFA-CoAs, including Eicosapentaenoyl-CoA (EPA-CoA), Docosahexaenoyl-CoA (DHA-CoA), and Arachidonoyl-CoA (AA-CoA). The provided experimental protocols and comparative data for these well-studied molecules can serve as a framework for the investigation of less characterized PUFA-CoAs.
Introduction to PUFA-CoAs
Polyunsaturated fatty acids (PUFAs) are essential components of cellular lipids and precursors to a vast array of signaling molecules. Before entering metabolic or signaling pathways, PUFAs must be "activated" to their corresponding acyl-CoA thioesters. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs)[1][2]. The resulting PUFA-CoAs are central intermediates in lipid metabolism, participating in pathways such as beta-oxidation for energy production, incorporation into complex lipids like phospholipids (B1166683) and triglycerides, and the biosynthesis of signaling molecules[1].
Comparative Data of PUFA-CoAs
The following tables summarize the available quantitative data for the substrate specificity of key enzymes involved in PUFA-CoA metabolism. It is important to note the current lack of specific experimental data for this compound in the scientific literature.
Table 1: Substrate Specificity of Acyl-CoA Synthetases (ACSs)
| Acyl-CoA Synthetase Isoform | PUFA Substrate | Apparent K_m (µM) | Apparent V_max (nmol/min/mg protein) | Source |
| Human ACSL6V2 | Docosahexaenoic Acid (DHA) | Data not specified | High preference | [3] |
| Human ACSL6V2 | Docosapentaenoic Acid (DPA) | Data not specified | High preference | [3] |
| Human ACSL6V1 | Linoleic Acid | Data not specified | Preferred over docosapolyenoic acids | [3] |
| 2E,7Z,10Z,13Z,16Z-Docosapentaenoic Acid | Data not available | Data not available | Data not available |
Table 2: Substrate Specificity of Acyl-CoA Oxidases (ACOXs)
| Acyl-CoA Oxidase Isoform | PUFA-CoA Substrate | Relative Activity (%) | Source |
| Rat Liver ACOX | Palmitoyl-CoA (16:0) | 100 | [4] |
| Rat Liver ACOX | Lauroyl-CoA (12:0) | >450 (compared to palmitoyl-CoA based assay) | |
| This compound | Data not available | Data not available |
Signaling Pathways and Metabolic Roles
PUFA-CoAs are integral to several critical cellular signaling pathways. Their incorporation into membrane phospholipids, facilitated by enzymes like Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), is a key step in the ferroptosis signaling pathway, a form of iron-dependent regulated cell death characterized by lipid peroxidation[5][6]. The specific types of PUFAs incorporated into these phospholipids can significantly influence the cell's susceptibility to ferroptosis.
dot
Caption: PUFA-CoA in Ferroptosis Signaling.
Furthermore, PUFA-CoAs are involved in the regulation of gene expression, often through their influence on transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). For instance, some PUFA-CoAs can modulate the expression of genes involved in fatty acid synthesis and oxidation[7].
Experimental Protocols
Detailed methodologies are crucial for the comparative analysis of PUFA-CoAs. Below are protocols for key experiments that can be adapted for the study of this compound.
Protocol 1: Measurement of Acyl-CoA Synthetase (ACS) Activity
This protocol is based on a radiometric assay to measure the conversion of a radiolabeled fatty acid to its corresponding acyl-CoA.
Materials:
-
Cell or tissue lysates
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM dithiothreitol, 10 mM ATP, 0.25 mM Coenzyme A
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]2E,7Z,10Z,13Z,16Z-docosapentaenoic acid) complexed to bovine serum albumin (BSA)
-
Stopping Solution: Isopropanol/heptane (B126788)/1 M H₂SO₄ (40:10:1, v/v/v)
-
Heptane
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture by combining the assay buffer with the cell/tissue lysate.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Add heptane and phosphate buffer, vortex, and centrifuge to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.
-
Quantify the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
Calculate the specific activity of the enzyme (nmol/min/mg protein).
dot
Caption: Acyl-CoA Synthetase Activity Assay Workflow.
Protocol 2: Measurement of Acyl-CoA Oxidase (ACOX) Activity
This protocol describes a fluorometric assay to measure the production of hydrogen peroxide (H₂O₂) during the oxidation of an acyl-CoA.
Materials:
-
Isolated peroxisomes or cell/tissue homogenates
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4)
-
Acyl-CoA substrate (e.g., this compound)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or another suitable fluorescent probe for H₂O₂)
-
Fluorometer
Procedure:
-
Prepare the reaction mixture containing the assay buffer, HRP, and Amplex® Red reagent in a 96-well plate.
-
Add the peroxisomal fraction or cell/tissue homogenate to the wells.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red).
-
Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.
-
Determine the specific activity of the enzyme (nmol/min/mg protein).
dot
Caption: Acyl-CoA Oxidase Activity Assay Workflow.
Conclusion
While this compound remains a molecule of interest, the current body of scientific literature lacks specific quantitative and mechanistic data to facilitate a direct comparison with other well-characterized PUFA-CoAs. The experimental frameworks and comparative data provided herein for major PUFA-CoAs offer a valuable resource for researchers aiming to investigate the biological significance of this and other novel fatty acyl-CoA esters. Further research is warranted to elucidate the specific roles of diverse PUFA-CoA isomers in cellular metabolism and signaling.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Emerging roles for specific fatty acids in developmental processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferroptosis and Radiotherapy in Lung Cancer [mdpi.com]
- 6. wjgnet.com [wjgnet.com]
- 7. Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA and DHA-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the biological activities of two closely related long-chain polyunsaturated fatty acyl-Coenzyme A (CoA) esters: 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA and Docosahexaenoyl-CoA (DHA-CoA). It is critical to note that direct comparative studies on the biological activities of these two specific acyl-CoA molecules are currently lacking in the scientific literature. Therefore, this comparison is primarily based on the known biological roles of their parent fatty acids, 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid (a specific isomer of DPA) and docosahexaenoic acid (DHA), and their established metabolic pathways.
DHA is a well-researched omega-3 fatty acid with a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and cardiovascular benefits. Its activated form, DHA-CoA, is a key intermediate in numerous metabolic pathways. In contrast, the biological significance of 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid is more specifically defined as a precursor to the 13-series resolvins, a class of specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation.
This guide will delve into the distinct and potentially overlapping roles of these molecules, present available data in a structured format, detail relevant experimental protocols, and provide visual representations of their metabolic pathways.
Introduction
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to a vast array of signaling molecules. Once inside the cell, PUFAs are activated to their corresponding acyl-CoA thioesters by acyl-CoA synthetases. These activated forms are then directed towards various metabolic fates, including incorporation into complex lipids, beta-oxidation for energy production, or conversion into bioactive lipid mediators.
Docosahexaenoyl-CoA (DHA-CoA) is the activated form of DHA (22:6n-3), an omega-3 fatty acid abundant in fish oil. DHA and its metabolites are known to exert potent anti-inflammatory and pro-resolving effects, support brain health, and influence cardiovascular function.
This compound is the activated form of a specific isomer of docosapentaenoic acid (DPA). While several isomers of DPA exist, the 2E,7Z,10Z,13Z,16Z isomer is specifically recognized as the precursor for the biosynthesis of 13-series resolvins (RvTs)[1][2]. These molecules are instrumental in orchestrating the resolution phase of inflammation.
Comparative Biological Activities
Direct experimental data comparing the biological activities of this compound and DHA-CoA is not available. The following table summarizes the known biological activities of their parent fatty acids, which provides an inferred understanding of the potential roles of their CoA derivatives.
| Feature | 2E,7Z,10Z,13Z,16Z-Docosapentaenoic Acid | Docosahexaenoic Acid (DHA) |
| Primary Role | Precursor to 13-series resolvins (RvT1, RvT2, RvT3, RvT4)[1][2][3] | Pleiotropic effects including anti-inflammatory, neuroprotective, and membrane fluidity modulation[4][5][6][7][8] |
| Anti-inflammatory Mechanism | Serves as a substrate for the biosynthesis of specialized pro-resolving mediators that actively resolve inflammation[1][2][9] | Competitive inhibition of pro-inflammatory eicosanoid production from arachidonic acid; precursor to D-series resolvins and protectins[4][5][6][10] |
| Key Metabolites | 13-series resolvins (RvT1, RvT2, RvT3, RvT4)[1][2][3] | D-series resolvins (e.g., RvD1, RvD2), protectins (e.g., PD1/NPD1), and maresins[10] |
| Clinical Significance | Potential therapeutic applications in inflammatory diseases by promoting resolution[1] | Widely supplemented for cardiovascular health, cognitive function, and inflammatory conditions[4][5][6][7][8] |
Metabolic Pathways
The metabolic fates of this compound and DHA-CoA are dictated by the enzymatic machinery present in different cell types.
Metabolism of this compound
The primary known metabolic pathway for 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid involves its conversion to the 13-series resolvins. This process is initiated by the enzyme cyclooxygenase-2 (COX-2), particularly in endothelial cells during cell-cell interactions with neutrophils[1][2].
Figure 1. Biosynthetic pathway of 13-series resolvins.
Metabolism of DHA-CoA
DHA-CoA is a central hub for various metabolic processes. It can be incorporated into phospholipids, undergo β-oxidation in peroxisomes, or be converted into a range of potent bioactive lipid mediators.
Figure 2. Major metabolic pathways of DHA-CoA.
Experimental Protocols
As direct comparative assays are unavailable, a foundational experimental protocol to assess the initial step of biological activity—the formation of the acyl-CoA ester—is provided below. This protocol for an Acyl-CoA Synthetase (ACS) activity assay can be adapted to use either 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid or DHA as the substrate.
Objective: To determine the activity of Acyl-CoA Synthetase with a specific polyunsaturated fatty acid substrate.
Principle: The activity of ACS is measured by quantifying the formation of the corresponding acyl-CoA from the fatty acid, CoA, and ATP. The disappearance of free CoA can be monitored using a colorimetric or fluorometric probe.
Materials:
-
Purified or recombinant Acyl-CoA Synthetase
-
Substrate: 2E,7Z,10Z,13Z,16Z-docosapentaenoic acid or Docosahexaenoic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Detection reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB for colorimetric detection of free CoA)
-
Spectrophotometer or fluorometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, and the fatty acid substrate.
-
Enzyme Addition: Initiate the reaction by adding the Acyl-CoA Synthetase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding a quenching agent or by heat inactivation.
-
Detection: Add the detection reagent (e.g., DTNB) to quantify the remaining free CoA. The decrease in free CoA is proportional to the amount of acyl-CoA formed.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
-
Calculation: Calculate the enzyme activity based on the rate of acyl-CoA formation, typically expressed in units per milligram of protein.
Workflow Diagram:
Figure 3. Workflow for Acyl-CoA Synthetase activity assay.
Conclusion and Future Directions
While DHA-CoA is recognized as a key player in a wide range of physiological processes, the biological role of this compound appears to be more specialized, primarily serving as a precursor to the 13-series resolvins. The distinct metabolic pathways of their parent fatty acids suggest that these two acyl-CoA molecules likely exert different, though potentially complementary, biological effects. DHA and its metabolites have well-established, broad anti-inflammatory properties, whereas the specific DPA isomer contributes to the active resolution of inflammation.
The lack of direct comparative studies on these two acyl-CoA molecules represents a significant knowledge gap. Future research should focus on head-to-head comparisons of their effects on various cellular processes, including gene expression, lipid mediator profiles, and signaling pathway activation in relevant in vitro and in vivo models. Such studies will be invaluable for the drug development community in designing targeted therapeutic strategies for inflammatory and other diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, crossover, head-to-head comparison of eicosapentaenoic acid and docosahexaenoic acid supplementation to reduce inflammation markers in men and women: the Comparing EPA to DHA (ComparED) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Effects of Eicosapentaenoic Acid and Docosahexaenoic Acid on the Eradication of Helicobacter pylori Infection, Serum Inflammatory Factors and Total Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Differential Effects of Eicosapentaenoic Acid and Docosahexaenoic Acid on Cardiometabolic Risk Factors: A Systematic Review [mdpi.com]
- 9. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foodandnutritionresearch.net [foodandnutritionresearch.net]
Unraveling the Functional Dichotomy of 2E and 2Z Isomers of Docosapentaenoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between stereoisomers of bioactive lipids is paramount for elucidating metabolic pathways and designing targeted therapeutics. This guide provides a comprehensive comparison of the 2E and 2Z isomers of docosapentaenoyl-CoA (DPA-CoA), focusing on their distinct roles in fatty acid metabolism and potential impact on cellular signaling.
Docosapentaenoic acid (DPA), a 22-carbon long-chain polyunsaturated fatty acid, is a key intermediate in the metabolism of omega-3 and omega-6 fatty acids. Its activated form, DPA-CoA, exists as various isomers, with the geometric configuration at the second carbon-carbon double bond (C2) dictating its metabolic fate and biological activity. The trans (E) and cis (Z) isomers at this position, 2E-DPA-CoA and 2Z-DPA-CoA respectively, are processed differently by the enzymatic machinery of fatty acid β-oxidation.
Metabolic Divergence: The Role of Auxiliary Enzymes in β-Oxidation
The β-oxidation of unsaturated fatty acids requires a set of auxiliary enzymes to handle the non-standard configurations of double bonds that arise during the breakdown process. The geometric isomerization at the C2 position of DPA-CoA is a critical determinant of which enzymatic pathway is engaged.
The metabolism of unsaturated fatty acyl-CoAs, such as DPA-CoA, involves enzymes like enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase to convert the double bonds into a conformation that can be processed by the core β-oxidation machinery.[1][2] Specifically, enoyl-CoA isomerase catalyzes the conversion of a 3-cis or 3-trans-enoyl-CoA to a 2-trans-enoyl-CoA, a standard substrate for enoyl-CoA hydratase.[1] For polyunsaturated fatty acids with double bonds at even-numbered carbons, 2,4-dienoyl-CoA reductase is essential for their degradation.[3]
Table 1: Postulated Enzymatic Processing of 2E and 2Z-Docosapentaenoyl-CoA Isomers in β-Oxidation
| Isomer | Postulated Primary Metabolic Fate in β-Oxidation | Key Auxiliary Enzymes Involved | Expected Outcome |
| 2E-Docosapentaenoyl-CoA | Direct entry into the β-oxidation spiral. | Enoyl-CoA hydratase | Standard β-oxidation, leading to the production of acetyl-CoA. |
| 2Z-Docosapentaenoyl-CoA | Requires isomerization prior to entry into the β-oxidation spiral. | Δ3,Δ2-enoyl-CoA isomerase | Isomerization to the 2E form, followed by standard β-oxidation. |
The peroxisomal β-oxidation pathway is particularly important for the metabolism of very long-chain fatty acids like DPA.[4] Peroxisomal 2,4-dienoyl-CoA reductase exhibits the ability to process very long-chain polyunsaturated fatty acids due to hinge movements in its structure, a feature not observed in its mitochondrial counterpart.[4] This suggests that the processing of different DPA-CoA isomers could be cell compartment-specific.
Experimental Protocols
1. Assay for Δ3,Δ2-Enoyl-CoA Isomerase Activity:
The activity of Δ3,Δ2-enoyl-CoA isomerase can be determined by monitoring the conversion of a 3-enoyl-CoA substrate to a 2-enoyl-CoA product.
-
Substrate Synthesis: The 3Z- or 3E-enoyl-CoA substrate can be synthesized chemically or enzymatically.
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme, the enoyl-CoA substrate, and a suitable buffer (e.g., Tris-HCl).
-
Detection: The formation of the 2-trans-enoyl-CoA product can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 263 nm, which corresponds to the conjugated double bond system.
-
Enzyme Kinetics: To determine the Michaelis-Menten constants (Km and Vmax), the initial reaction rates are measured at varying substrate concentrations. The data is then fitted to the Michaelis-Menten equation.
2. Assay for 2,4-Dienoyl-CoA Reductase Activity:
The activity of 2,4-dienoyl-CoA reductase is typically measured by monitoring the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate.
-
Substrate: A suitable 2,4-dienoyl-CoA, such as 2-trans,4-trans-decadienoyl-CoA, is used as the substrate.
-
Reaction Mixture: The reaction mixture includes the enzyme source (e.g., mitochondrial or peroxisomal extract), the 2,4-dienoyl-CoA substrate, NADPH, and a buffer.
-
Detection: The reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Enzyme Kinetics: Kinetic parameters are determined by measuring the initial rates of NADPH oxidation at different concentrations of the 2,4-dienoyl-CoA substrate.
Visualizing the Metabolic Crossroads
The differential processing of 2E and 2Z isomers of DPA-CoA can be visualized as a divergence in the β-oxidation pathway.
Caption: Metabolic fate of 2E and 2Z-DPA-CoA isomers.
Differential Impact on Cellular Signaling Pathways
The distinct metabolic fates of 2E and 2Z-DPA-CoA isomers may lead to differential effects on cellular signaling pathways. While direct evidence for DPA-CoA isomers is limited, the broader class of polyunsaturated fatty acids is known to influence key signaling nodes.
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a central role in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that the different DPA-CoA isomers, or their downstream metabolites, could exhibit differential binding affinities for PPAR isoforms (α, γ, δ), leading to distinct patterns of gene expression related to fatty acid oxidation, inflammation, and cellular differentiation.
Protein Kinase C (PKC): PKC is a family of serine/threonine kinases involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The activity of certain PKC isoforms is modulated by lipids, including diacylglycerol and free fatty acids. The differential metabolism of 2E and 2Z-DPA-CoA could lead to variations in the intracellular lipid profile, thereby indirectly influencing PKC activity and downstream signaling cascades.
Caption: Postulated differential signaling of DPA-CoA isomers.
Conclusion and Future Directions
The geometric isomerism at the C2 position of docosapentaenoyl-CoA profoundly influences its entry into and processing by the β-oxidation pathway. While the 2E isomer is a direct substrate for the core enzymatic machinery, the 2Z isomer necessitates the action of an isomerase, creating a potential regulatory checkpoint and a point of metabolic divergence. These differences in metabolic flux are likely to translate into distinct downstream signaling effects, particularly through lipid-sensitive pathways such as PPAR and PKC signaling.
Further research is critically needed to obtain direct quantitative data on the enzyme kinetics of 2E and 2Z-DPA-CoA with the key enzymes of β-oxidation. Moreover, targeted lipidomics and cell-based signaling assays are required to elucidate the specific downstream consequences of the differential metabolism of these two important lipid isomers. Such studies will be instrumental in advancing our understanding of fatty acid metabolism in health and disease and will pave the way for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 3. On the rate-limiting step in the beta-oxidation of polyunsaturated fatty acids in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Identity of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA by Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA against a key isomer, aiding in its unambiguous identification. Detailed experimental protocols and a validation workflow are included to support researchers in the structural elucidation of this and similar long-chain fatty acyl-CoA molecules.
Introduction
This compound is a long-chain polyunsaturated fatty acyl-CoA. Its precise structure, particularly the geometry of its double bonds, is critical to its biological function. NMR spectroscopy is a powerful analytical technique for the definitive structural characterization of such molecules. This guide focuses on the key NMR features that allow for the validation of the target molecule and its differentiation from a common isomer, the all-cis Docosapentaenoyl-CoA.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for fatty acids and Coenzyme A. For comparison, data for the all-cis isomer (4Z,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA) is also presented, highlighting the diagnostic differences.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | all-cis-4,7,10,13,16-Docosapentaenoyl-CoA (Reference) | Key Differentiating Features |
| Olefinic Protons | |||
| H2' (E) | ~6.1-6.4 (dd) | ~5.3-5.4 (m) | Significant downfield shift and distinct multiplet for the trans proton. |
| H3' (E) | ~5.7-5.9 (dt) | ~5.3-5.4 (m) | Downfield shift compared to all-cis protons. |
| H7', H8', H10', H11', H13', H14', H16', H17' (Z) | ~5.3-5.5 (m) | ~5.3-5.4 (m) | Overlapping multiplets. |
| Allylic Protons | |||
| H4' | ~2.2-2.3 (m) | ~2.0-2.1 (m) | Deshielded due to proximity to the conjugated system. |
| H6', H9', H12', H15' | ~2.0-2.1 (m) | ~2.0-2.1 (m) | Typical allylic proton chemical shifts. |
| Bis-allylic Protons | |||
| H5', H8', H11', H14' | ~2.8 (m) | ~2.8 (m) | Characteristic downfield shift. |
| Acyl Chain Protons | |||
| α-CH₂ (to thioester) | ~2.5 (t) | ~2.3-2.4 (t) | |
| β-CH₂ (to thioester) | ~1.6-1.7 (m) | ~1.6-1.7 (m) | |
| Methylene (B1212753) Chain (-(CH₂)n-) | ~1.2-1.4 (m) | ~1.2-1.4 (m) | |
| Terminal CH₃ | ~0.9 (t) | ~0.9 (t) | |
| Coenzyme A Moiety | |||
| Adenine H2, H8 | ~8.1, ~8.4 (s) | ~8.1, ~8.4 (s) | |
| Ribose H1' | ~6.1 (d) | ~6.1 (d) | |
| Pantothenate CH₂-N | ~3.5 (t) | ~3.5 (t) | |
| Cysteamine CH₂-S | ~3.1 (t) | ~3.1 (t) | |
| Pantothenate gem-dimethyl | ~0.7, ~0.9 (s) | ~0.7, ~0.9 (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | all-cis-4,7,10,13,16-Docosapentaenoyl-CoA (Reference) | Key Differentiating Features |
| Olefinic Carbons | |||
| C2', C3' (E) | ~125-145 | ~127-132 | The geometry of the double bond influences the chemical shifts. |
| C7', C8', C10', C11', C13', C14', C16', C17' (Z) | ~127-132 | ~127-132 | |
| Acyl Chain Carbons | |||
| C1 (Thioester Carbonyl) | ~200 | ~174 (Carboxylic acid) | Significant downfield shift for the thioester carbonyl. |
| α-C (to thioester) | ~45 | ~34 | |
| β-C (to thioester) | ~25 | ~25 | |
| Methylene Chain | ~22-32 | ~22-32 | |
| Terminal CH₃ | ~14 | ~14 | |
| Coenzyme A Moiety | |||
| Adenine Carbons | ~140-155 | ~140-155 | |
| Ribose Carbons | ~60-90 | ~60-90 | |
| Pantothenate/Cysteamine Carbons | ~20-75 | ~20-75 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Requirements : For ¹H NMR, 5-10 mg of the sample is typically required. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) is a common solvent for long-chain acyl-CoAs. Other options include deuterated methanol (B129727) (CD₃OD) or a mixture of CDCl₃ and CD₃OD to improve solubility. The choice of solvent can affect chemical shifts.
-
Procedure :
-
Accurately weigh the sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
NMR Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve adequate resolution of the complex olefinic and methylene proton signals.
-
1D ¹H NMR :
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters :
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
-
1D ¹³C NMR :
-
Pulse Sequence : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Parameters :
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
-
-
2D NMR (for unambiguous assignment) :
-
COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks, which is invaluable for tracing the connectivity of the acyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, useful for assigning quaternary carbons and confirming the overall structure.
-
Mandatory Visualizations
Workflow for NMR-based Validation
Comparative Analysis of Antibody Cross-Reactivity with 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Currently, there are no commercially available antibodies specifically validated for the detection of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA. However, the structural similarity of this molecule to other polyunsaturated fatty acids, such as Docosahexaenoic Acid (DHA) and Eicosapentaenoic Acid (EPA), suggests a potential for cross-reactivity with antibodies developed against these related analytes. This guide provides a framework for evaluating the cross-reactivity of commercially available anti-DHA and anti-EPA antibodies with this compound.
Potential Cross-Reacting Antibodies and Alternatives
Given the absence of specific antibodies, researchers may consider screening antibodies targeting structurally similar long-chain polyunsaturated fatty acids. The most likely candidates for cross-reactivity are antibodies raised against DHA (C22:6) and EPA (C20:5), due to the shared carbon chain length and high degree of unsaturation with the target molecule (C22:5).
Table 1: Commercially Available Antibodies with Potential for Cross-Reactivity
| Antibody Target | Manufacturer | Catalog Number | Clonality | Host | Validated Applications |
| Docosahexaenoic Acid (DHA) | Biomatik | CAU30004 | Polyclonal | Rabbit | ELISA, CLIA, IHC-Fr, ICC, IP (predicted)[1] |
| Docosahexaenoic Acid (DHA) | MyBioSource | MBS2090532 | Polyclonal | Rabbit | ELISA[2] |
| Eicosapentaenoic Acid (EPA) | Cloud Clone Corp. | PAO122Ge01 | Polyclonal | Rabbit | Not Specified |
| Eicosapentaenoic Acid (EPA) | MyBioSource | MBS2084288 | Polyclonal | Rabbit | WB, ICC, IHC, ELISA[3] |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
To quantitatively assess the cross-reactivity of anti-DHA or anti-EPA antibodies with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is recommended. This method measures the ability of the target molecule to compete with the antibody's primary antigen for binding sites.
Materials:
-
Microtiter plates (96-well)
-
Anti-DHA or Anti-EPA polyclonal antibody
-
DHA or EPA-conjugated bovine serum albumin (BSA) for coating
-
This compound standard
-
DHA or EPA standard
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with DHA-BSA or EPA-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the this compound standard and the corresponding primary antigen standard (DHA or EPA). In separate wells, add a fixed concentration of the primary antibody and the varying concentrations of the standards. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Interpretation
The results of the competitive ELISA can be used to determine the half-maximal inhibitory concentration (IC50) for both the primary antigen and the potential cross-reactant. The percent cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (IC50 of primary antigen / IC50 of this compound) x 100
Table 2: Hypothetical Cross-Reactivity Data for Anti-DHA Antibody
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| Docosahexaenoic Acid (DHA) | 10 | 100% |
| This compound | 50 | 20% |
| Eicosapentaenoic Acid (EPA) | 100 | 10% |
| Arachidonic Acid (ARA) | >1000 | <1% |
A higher percent cross-reactivity indicates a greater affinity of the antibody for the tested molecule.
Visualizing the Experimental Workflow
To clarify the experimental process, the following diagram illustrates the key steps in the competitive ELISA for determining antibody cross-reactivity.
References
Enzymatic Specificity for 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic specificity for 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA, a specific isomer of docosapentaenoic acid (DPA). Due to a lack of direct quantitative kinetic data for this particular molecule in published literature and enzyme databases, this guide leverages available data for structurally related long-chain polyunsaturated fatty acyl-CoA substrates to infer its potential enzymatic processing. The primary enzymes involved in the metabolism of such compounds are acyl-CoA synthetases, and the enzymes of the peroxisomal and mitochondrial β-oxidation pathways, notably acyl-CoA oxidases and enoyl-CoA hydratases.
Comparative Analysis of Enzyme Specificity
While specific kinetic parameters (Km, Vmax) for this compound are not available, we can draw comparisons from data on other long-chain polyunsaturated fatty acids (PUFAs).
Acyl-CoA Synthetases (ACSLs): These enzymes are responsible for the activation of fatty acids to their CoA esters. Human ACSL6 has been shown to have a high affinity for docosahexaenoic acid (DHA) and docosapentaenoic acid (DPA), suggesting that our target molecule would also be a substrate.[1] One variant, ACSL6V2, exhibits a particularly strong preference for docosapolyenoic acids.[1]
Peroxisomal β-Oxidation: This pathway is crucial for the metabolism of very-long-chain fatty acids and PUFAs.[2][3][4] The initial and rate-limiting step is catalyzed by acyl-CoA oxidase. Studies on rat liver peroxisomes have shown that the rate of β-oxidation is high for long-chain polyunsaturated acyl-CoA esters.[5] For instance, docosa-7,10,13,16-tetraenoyl-CoA showed a Vmax approximately 150% of that for palmitoyl-CoA, with a similar Km value.[5] This suggests that this compound is likely a good substrate for peroxisomal acyl-CoA oxidase.
Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of the 2-trans-enoyl-CoA intermediate in the β-oxidation spiral.[6][7][8] The presence of a trans double bond at the C2 position in this compound makes it a direct substrate for this enzyme. Enoyl-CoA hydratases are known to act on a broad range of chain lengths, though the rate of reaction tends to decrease with increasing tail length.[9]
The following table summarizes kinetic data for enzymes acting on substrates structurally related to this compound.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Peroxisomal β-oxidation | Rat Liver | Palmitoyl-CoA (16:0) | 13.8 ± 1 | 100% (relative) | [5] |
| Peroxisomal β-oxidation | Rat Liver | Docosa-7,10,13,16-tetraenoyl-CoA (22:4n-6) | 22 ± 3 | ~150% (relative) | [5] |
| Peroxisomal β-oxidation | Rat Liver | Eicosa-8,11,14-trienoyl-CoA (20:3n-6) | 17 ± 6 | ~150% (relative) | [5] |
| Peroxisomal β-oxidation | Rat Liver | Eicosa-11,14,17-trienoyl-CoA (20:3n-3) | 13 ± 4 | ~150% (relative) | [5] |
Experimental Protocols
Detailed methodologies for key experiments to determine the enzymatic specificity for a novel fatty acyl-CoA like this compound are provided below. These are based on established protocols for similar substrates.
Protocol 1: Acyl-CoA Synthetase Activity Assay
This protocol is adapted from studies on human long-chain acyl-CoA synthetases.[1]
Objective: To determine the kinetic parameters (Km and Vmax) of an acyl-CoA synthetase for 2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid.
Materials:
-
Purified recombinant acyl-CoA synthetase
-
2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ATP, MgCl2, CoA, and Triton X-100.
-
Add varying concentrations of the fatty acid substrate (2E,7Z,10Z,13Z,16Z-Docosapentaenoic acid) to the reaction mixture.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding an organic solvent (e.g., methanol).
-
Quantify the amount of this compound formed using a validated LC-MS/MS method.
-
Determine the initial reaction velocities at each substrate concentration.
-
Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 2: Peroxisomal β-Oxidation Assay
This protocol is based on the measurement of fatty acyl-CoA-dependent NAD+ reduction in isolated peroxisomal fractions.[5]
Objective: To measure the rate of peroxisomal β-oxidation of this compound.
Materials:
-
Isolated and solubilized peroxisomal fraction from rat liver (e.g., from clofibrate-treated rats to induce peroxisome proliferation).
-
This compound
-
NAD+
-
Coenzyme A (CoA)
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, CoA, and DTT.
-
Add varying concentrations of the substrate, this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the solubilized peroxisomal fraction.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve.
-
Compare the rates obtained with this compound to those of standard substrates like palmitoyl-CoA.
Visualizations
The following diagrams illustrate the key metabolic pathway and a typical experimental workflow for studying enzymatic specificity.
Caption: Metabolic pathway for this compound.
Caption: Experimental workflow for determining enzyme kinetics.
References
- 1. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Navigating the Analytical Landscape of Docosapentaenoyl-CoA Isomers: A Methodological Guide
For researchers, scientists, and drug development professionals, the precise analysis of lipid mediators is paramount. This guide provides a framework for the analytical characterization of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA, a specific isomer of a crucial fatty acyl-CoA. Due to the current commercial unavailability of a certified analytical standard for this particular isomer, this document focuses on methodological guidance, potential alternative reference materials, and workflows for its identification and quantification.
While a direct comparative analysis with alternative standards for this compound is not feasible at present due to a lack of commercial sources, this guide offers the necessary tools to develop a robust analytical approach. The information herein is intended to empower researchers to establish their own standards and analytical protocols.
Understanding the Challenge: The Scarcity of a Specific Standard
The primary challenge in the analysis of this compound is the absence of a commercially available, certified analytical standard. While suppliers like MedchemExpress list the compound, detailed certificates of analysis with validated analytical data are not readily accessible. This necessitates a more foundational approach to its analysis, focusing on the development of in-house characterization methods.
Alternative Analytical Standards: A Comparative Overview
In the absence of a direct standard, researchers can utilize commercially available isomers of docosapentaenoic acid and their CoA esters as reference points for developing chromatographic and mass spectrometric methods. These alternatives can help in optimizing separation conditions and in the tentative identification of the target analyte based on elution patterns and fragmentation spectra.
| Product Name | Supplier | Purity | Format | Key Distinguishing Feature |
| 7Z,10Z,13Z,16Z,19Z-Docosapentaenoic acid | Santa Cruz Biotechnology | ≥98% | Neat | All-cis isomer (DPA, n-3)[1] |
| all-cis-4,7,10,13,16-Docosapentaenoic acid | Supelco (Sigma-Aldrich) | Analytical Standard | Solution | All-cis isomer (DPA, n-6) |
| Docosahexaenoic Acid MaxSpec® Standard | Cayman Chemical | ≥95% | Solution (1 mg/ml in ethanol) | C22:6 fatty acid, can be used to develop general LC-MS methods for long-chain PUFAs[2] |
| (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | PubChem (for reference) | N/A | N/A | C22:4 acyl-CoA, provides mass spectral reference data for a related molecule[3] |
Note: The table above provides examples of related compounds that can serve as starting points for analytical method development. It is crucial to note that these are not direct substitutes for a this compound standard.
Experimental Protocols: A Blueprint for Analysis
The analysis of long-chain polyunsaturated fatty acyl-CoAs requires specialized chromatographic and detection techniques. Below are detailed methodologies that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
The separation of geometric and positional isomers of fatty acyl-CoAs is challenging but can be achieved using reverse-phase HPLC with C18 or C30 columns.
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector or coupled to a mass spectrometer.
-
Column: A C18 or C30 reverse-phase column with a particle size of 1.7-2.7 µm and dimensions of approximately 2.1 x 100 mm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a low concentration of an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate) or an acid (e.g., 0.1% formic acid) is typically used. The separation of highly similar isomers may benefit from the use of silver ion HPLC.
-
Gradient: A shallow gradient starting from approximately 50% acetonitrile and increasing to 95-100% over 20-30 minutes is a good starting point for method development.
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) or mass spectrometry for sensitive and specific detection.
Mass Spectrometry (MS) for Identification and Quantification
Tandem mass spectrometry (MS/MS) is essential for the confident identification and quantification of acyl-CoAs.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS Analysis:
-
Full Scan (MS1): To determine the precursor ion mass-to-charge ratio (m/z) of the target analyte.
-
Product Ion Scan (MS2): To obtain the fragmentation pattern of the precursor ion. Characteristic neutral losses, such as the loss of the pantetheine (B1680023) phosphate (B84403) group, can be indicative of acyl-CoAs.
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored. This provides high sensitivity and selectivity.
-
Visualizing Workflows and Pathways
To aid in the conceptualization of the analytical process and the potential biological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the analysis of docosapentaenoyl-CoA isomers.
Caption: A putative metabolic and signaling pathway for this compound.
References
A Comparative Guide to the Study of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA and its Metabolic Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA, a specific isomer of docosapentaenoic acid (DPA). Due to the limited direct research on this particular molecule, this document focuses on its inferred metabolic pathway and compares the enzymes involved with those acting on structurally similar polyunsaturated fatty acids. The information presented is based on existing literature regarding fatty acid metabolism, particularly peroxisomal β-oxidation.
Introduction to Docosapentaenoic Acids (DPAs)
Docosapentaenoic acids are polyunsaturated fatty acids (PUFAs) containing 22 carbon atoms and five double bonds. Various isomers of DPA exist, with the n-3 and n-6 forms being the most studied. These molecules play significant roles in various physiological processes, including inflammation and the biosynthesis of highly unsaturated fatty acids like docosahexaenoic acid (DHA). The specific isomer, this compound, is characterized by a trans double bond at the second carbon position, suggesting its involvement as an intermediate in the β-oxidation of longer-chain unsaturated fatty acids.
Hypothetical Metabolic Pathway
The presence of a 2E double bond strongly indicates that this compound is an intermediate in the peroxisomal β-oxidation pathway. This pathway is responsible for shortening very long-chain fatty acids that cannot be efficiently processed by mitochondria. The metabolism of this DPA isomer would involve a series of enzymatic reactions, as depicted in the following pathway.
Caption: Hypothetical peroxisomal β-oxidation of this compound.
Key Enzymes and Comparative Quantitative Data
The metabolism of this compound is predicted to be carried out by the core enzymes of the peroxisomal β-oxidation pathway. Below is a comparison of these enzymes and their known activities on various polyunsaturated fatty acid substrates.
| Enzyme | Function in Pathway | Substrate Analogs Studied | Kinetic Parameters (Km, Vmax) for Analogs |
| Acyl-CoA Oxidase (ACOX) | Catalyzes the first and rate-limiting step, introducing a double bond at the C2 position. In the case of the target molecule, this step has already occurred. | Palmitoyl-CoA (16:0), Linoleoyl-CoA (18:2), Arachidonoyl-CoA (20:4) | For rat liver ACOX with Palmitoyl-CoA: Km ≈ 10-20 µM. Vmax is generally higher for longer and more unsaturated fatty acids. |
| Multifunctional Enzyme 1 (MFE-1) | Possesses 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. Primarily acts on straight-chain acyl-CoAs. | 2E-butenoyl-CoA | Catalytic efficiencies are generally lower for shorter chain substrates. |
| Multifunctional Enzyme 2 (MFE-2) | Possesses 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. Acts on 2-enoyl-CoAs with bulkier side chains, including those derived from branched-chain fatty acids and bile acid precursors. | (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA | Specific kinetic data for PUFAs is limited, but it is known to be essential for the β-oxidation of very-long-chain fatty acids. |
| 2,4-Dienoyl-CoA Reductase | Reduces 2,4-dienoyl-CoA intermediates to 3-enoyl-CoA, which is then isomerized to 2-enoyl-CoA. This enzyme would be crucial in earlier steps of the degradation of the precursor to the target molecule. | trans-2,trans-4-hexadienoyl-CoA, trans-2,trans-4-decadienoyl-CoA | For human peroxisomal 2,4-dienoyl-CoA reductase with trans-2,trans-4-decadienoyl-CoA: Km = 10 µM.[1] |
| Peroxisomal Thiolase | Catalyzes the final step, cleaving the 3-ketoacyl-CoA to produce a shortened acyl-CoA and acetyl-CoA. | Various 3-ketoacyl-CoAs | Generally exhibits broad substrate specificity. |
Experimental Protocols
Detailed methodologies for studying the enzymes involved in the metabolism of this compound are crucial for in-vitro characterization. Below are representative protocols for the key enzymes.
Acyl-CoA Oxidase (ACOX) Activity Assay
This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACOX reaction.
Principle: The H₂O₂ produced is used by a peroxidase to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
Substrate: 50 µM solution of the acyl-CoA of interest (e.g., a structurally similar PUFA-CoA)
-
Horseradish Peroxidase (HRP): 10 units/mL
-
Chromogenic Substrate: 0.5 mM 4-(3-methyl-2-benzothiazolinonehydrazone) N-sulfonyl benzenesulfonate (B1194179) (MBTHS) and 1 mM 3-(dimethylamino)benzoic acid (DMAB)
-
Enzyme: Purified ACOX or peroxisomal fraction
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and the chromogenic substrates.
-
Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in absorbance at 595 nm over time.
-
Calculate the rate of H₂O₂ production using the molar extinction coefficient of the oxidized chromogen.
Caption: Workflow for the spectrophotometric assay of Acyl-CoA Oxidase activity.
2,4-Dienoyl-CoA Reductase Activity Assay
This assay measures the decrease in NADPH concentration as it is consumed during the reduction of the 2,4-dienoyl-CoA substrate.
Principle: The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4
-
NADPH: 150 µM
-
Substrate: 50 µM solution of a 2,4-dienoyl-CoA (e.g., trans-2,trans-4-decadienoyl-CoA)
-
Enzyme: Purified 2,4-dienoyl-CoA reductase
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NADPH.
-
Add the enzyme to the mixture.
-
Initiate the reaction by adding the 2,4-dienoyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of NADPH consumption using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).[1]
Caption: Workflow for the spectrophotometric assay of 2,4-Dienoyl-CoA Reductase activity.
Multifunctional Enzyme (MFE) Hydratase and Dehydrogenase Activity Assays
The two activities of MFE are typically assayed separately.
Hydratase Activity:
Principle: The hydration of a 2-enoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength (e.g., 263 nm for crotonyl-CoA).
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate: 100 µM solution of a 2-enoyl-CoA
-
Enzyme: Purified MFE
Procedure:
-
Add the assay buffer and substrate to a cuvette.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at the appropriate wavelength for the specific substrate.
-
Calculate the rate of substrate hydration.
Dehydrogenase Activity:
Principle: The oxidation of a 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0
-
NAD⁺: 1 mM
-
Substrate: 100 µM solution of a 3-hydroxyacyl-CoA
-
Enzyme: Purified MFE
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NAD⁺.
-
Add the enzyme to the mixture.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate the rate of NADH production.
Conclusion and Future Directions
While direct experimental data on this compound is currently unavailable, its structure strongly suggests a role as an intermediate in the peroxisomal β-oxidation of very long-chain polyunsaturated fatty acids. The enzymes involved in this pathway, particularly MFE-2, are likely responsible for its further metabolism.
Future research should focus on the chemical synthesis of this compound to enable direct enzymatic studies. Elucidating its precise metabolic fate and the kinetic parameters of the enzymes involved will provide a more complete understanding of its physiological significance. This knowledge will be valuable for researchers in the fields of lipid metabolism, inborn errors of metabolism, and the development of therapeutic agents targeting fatty acid oxidation pathways.
References
Meta-Analysis of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA Research: A Guide for Researchers
For Immediate Release
Comprehensive searches of scientific literature reveal a significant gap in the specific research of the 2E,7Z,10Z,13Z,16Z-docosapentaenoyl-CoA isomer. This guide provides a summary of the likely metabolic context of this molecule and highlights the need for further investigation.
Executive Summary
An extensive review of published research indicates that there are no specific meta-analyses, systematic reviews, or primary research articles detailing the biochemical properties, signaling pathways, or comparative performance of This compound . This specific isomer is believed to be a transient intermediate in the peroxisomal β-oxidation of polyunsaturated fatty acids. Its fleeting existence within this metabolic pathway likely contributes to the current lack of focused research.
This guide, intended for researchers, scientists, and drug development professionals, will therefore provide a conceptual framework for understanding the probable role of this compound. Due to the absence of specific experimental data, quantitative comparisons with other alternatives and detailed experimental protocols for this particular isomer cannot be provided at this time. The focus will instead be on the established pathways where this molecule is expected to appear.
Putative Metabolic Pathway: Peroxisomal β-Oxidation of Docosapentaenoic Acid (DPA)
The "2E" configuration in the name of the molecule, indicating a trans double bond at the second carbon position, is a characteristic feature of intermediates in the β-oxidation of fatty acids. For polyunsaturated fatty acids like docosapentaenoic acid (DPA), this process occurs primarily in peroxisomes. The pathway involves a series of enzymatic reactions that shorten the fatty acid chain.
Below is a diagram illustrating the conceptual workflow for the formation of a 2E-docosapentaenoyl-CoA intermediate during the β-oxidation of a hypothetical all-cis DPA-CoA.
Caption: Conceptual workflow of the peroxisomal β-oxidation of a docosapentaenoyl-CoA, indicating the formation of a hypothetical 2E intermediate.
Data Presentation
Due to the lack of specific studies on this compound, a quantitative data comparison table cannot be generated. Research providing kinetic data, enzyme affinities, or downstream signaling effects for this specific isomer is not available in the current body of scientific literature.
Experimental Protocols
Similarly, the absence of primary research on this compound means there are no established, detailed experimental protocols for its synthesis, purification, or use in assays. Researchers interested in studying this molecule would need to adapt general protocols for the study of other fatty acyl-CoA thioesters and develop novel analytical methods for its specific detection and characterization.
Future Research Directions
The current gap in knowledge regarding this compound presents an opportunity for novel research. Key areas for future investigation include:
-
Synthesis and Isolation: Developing methods for the chemical synthesis and purification of this specific isomer to enable further study.
-
Enzymatic Characterization: Investigating the kinetics and substrate specificity of the peroxisomal β-oxidation enzymes with this particular isomer.
-
Metabolomic Profiling: Utilizing advanced mass spectrometry techniques to detect and quantify this transient intermediate in biological systems.
-
Biological Activity: Exploring the potential signaling roles or downstream effects of this molecule, should it accumulate under specific physiological or pathological conditions.
The Central Role of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA in Peroxisomal Beta-Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathway involving the key intermediate, 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA, within the context of peroxisomal beta-oxidation. While direct quantitative comparisons with alternative substrates are limited in published literature, this document contrasts its processing with that of a saturated very-long-chain fatty acid (VLCFA) to highlight the unique enzymatic steps required for the degradation of polyunsaturated fatty acids (PUFAs).
Introduction
Peroxisomal beta-oxidation is a critical metabolic pathway for the shortening of very-long-chain fatty acids and polyunsaturated fatty acids that cannot be efficiently processed by mitochondria. A key intermediate in the breakdown of certain PUFAs is this compound. The presence of a trans double bond at the second carbon (2E) signifies it as a product of the initial rate-limiting step catalyzed by Acyl-CoA Oxidase, priming it for subsequent enzymatic reactions. Understanding the fate of this intermediate is crucial for research into lipid metabolism, inborn errors of metabolism, and the development of therapeutic agents targeting these pathways.
Data Presentation: Comparative Overview of Peroxisomal Beta-Oxidation
The following table summarizes the key differences in the peroxisomal beta-oxidation of a polyunsaturated fatty acid intermediate like this compound and a saturated very-long-chain fatty acid such as Lignoceroyl-CoA (C24:0).
| Feature | Metabolism of this compound | Metabolism of Lignoceroyl-CoA (C24:0) |
| Initial Substrate | A polyunsaturated docosapentaenoyl-CoA with a trans-2 double bond. | A saturated very-long-chain acyl-CoA. |
| Acyl-CoA Oxidase | Not required for the initial 2E double bond, but acts on the shortened acyl-CoA in subsequent cycles. | Catalyzes the first and rate-limiting step, introducing a 2-trans double bond. |
| Enoyl-CoA Hydratase | Catalyzes the hydration of the 2E double bond to form 3-hydroxyacyl-CoA. This is a component of the D-bifunctional protein. | Catalyzes the hydration of the 2-trans-enoyl-CoA produced by Acyl-CoA Oxidase. |
| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This is also part of the D-bifunctional protein. | Catalyzes the oxidation of the 3-hydroxyacyl-CoA intermediate. |
| Thiolase | Catalyzes the cleavage of 3-ketoacyl-CoA to release Acetyl-CoA and a shortened acyl-CoA. | Catalyzes the thiolytic cleavage to release Acetyl-CoA and a C22-CoA. |
| Auxiliary Enzymes | Requires isomerases and potentially reductases in subsequent cycles to handle the pre-existing cis double bonds. | Does not require auxiliary enzymes for double bond rearrangement. |
| End Products | Acetyl-CoA and a shorter, still unsaturated acyl-CoA that may undergo further rounds of oxidation or be transported to mitochondria. | Chain-shortened acyl-CoAs (which are then transported to mitochondria for complete oxidation) and Acetyl-CoA. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of this compound and a general workflow for its analysis.
Safety Operating Guide
Prudent Disposal of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA: A Guide for Laboratory Professionals
For Immediate Reference: This document provides procedural guidance for the safe disposal of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA. All procedures must be conducted in accordance with institutional and local regulations. Consult the specific Safety Data Sheet (SDS) for this compound before handling and disposal.
Core Disposal and Safety Procedures
Researchers and laboratory personnel must handle this compound with care, recognizing its potential hazards until specific data are available. Based on safety data for general fatty acid mixtures, it is prudent to assume the compound may cause skin and eye irritation.[1]
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, obtain and thoroughly review the SDS for this compound from the manufacturer. This document contains critical information regarding hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, tubes, absorbent paper), in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and its solvent.
-
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by trained EHS personnel.
-
Disposal Arrangement: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for labeling and documentation.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical using an appropriate solvent or cleaning agent as recommended by the SDS or your EHS office.
-
Emergency Procedures: In case of a spill, immediately alert personnel in the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[1] Collect the absorbed material into a sealed container for disposal. Ensure the area is well-ventilated. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Quantitative Data from Safety Data Sheets
When consulting the SDS for this compound, pay close attention to sections detailing toxicological and ecological information. This data is crucial for a comprehensive risk assessment. The following table outlines the type of quantitative data typically found in an SDS that informs safe handling and disposal procedures.
| Data Point | Typical Information Provided | Relevance to Disposal |
| LD50 (Lethal Dose, 50%) | The dose of a substance that is lethal to 50% of a test population (e.g., mg/kg). | Indicates acute toxicity and informs the level of precaution required during handling and in case of exposure. |
| LC50 (Lethal Concentration, 50%) | The concentration of a chemical in the air or water that is lethal to 50% of a test population. | Relevant for assessing inhalation risks and aquatic toxicity.[1] |
| Permissible Exposure Limits (PELs) | The maximum amount or concentration of a chemical that a worker may be exposed to. | Guides the implementation of engineering controls (e.g., fume hoods) and PPE requirements. |
| Aquatic Toxicity | Data on the harm a substance can cause to aquatic organisms (e.g., EC50 for algae or daphnia). | Crucial for preventing environmental contamination and ensuring compliance with environmental disposal regulations.[1] |
Experimental Protocols Referenced
The safe handling and disposal of laboratory chemicals are guided by established safety protocols rather than specific experimental research. The procedures outlined above are derived from standard laboratory safety practices, such as those described in safety data sheets for similar chemical classes.[1] The biological context of long-chain fatty acyl-CoAs as signaling molecules present in nanomolar concentrations within cells underscores their potency, though this does not directly translate to bulk disposal procedures.[2]
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical such as this compound.
References
Personal protective equipment for handling 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
Essential Safety and Handling Guide for 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to ensure the safe execution of laboratory operations. To the best of our knowledge, the specific toxicological properties of this compound have not been thoroughly investigated. Therefore, it is imperative to handle it with care, employing the precautionary measures outlined below, which are based on best practices for handling similar bioactive lipids and fatty acyl-CoAs.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment is essential before handling this compound.[1] The minimum required PPE for laboratory work involving this compound is detailed below.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard.[1][2][3] | Safety glasses or goggles must always be worn underneath a face shield.[1] |
| Hand Protection | Disposable nitrile gloves.[1] | Double-gloving is recommended.[1][4] Gloves must be changed immediately if contaminated or compromised.[4] Do not wash or reuse disposable gloves.[4] |
| Body Protection | Laboratory coat. | Lab coats should be worn to protect personal clothing.[4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a fume hood if creating aerosols or handling large quantities. | If a risk assessment indicates the need for respiratory protection, a full-face air-purifying respirator may be required.[5] |
| Footwear | Closed-toe shoes. | --- |
Operational and Handling Plan
Receiving and Storage:
-
Upon receipt, store the compound at -20°C.[6]
-
The compound is shipped on ice and should be stored under these conditions to maintain stability.[6]
Preparation and Use:
-
Work Area Preparation: Conduct all work in a clean, designated area, preferably within a chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before handling the compound.
-
Reconstitution: If the compound is in a dried form, reconstitute it using an appropriate solvent as per the experimental protocol. For similar compounds, methanol (B129727) is sometimes used.[6]
-
Handling:
Disposal Plan
All waste materials that have come into contact with this compound must be considered chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled chemical waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the designated chemical waste container before leaving the laboratory.[4] |
| Solvent Waste | Collect in a labeled, sealed, and appropriate solvent waste container. |
Experimental Protocol: General Procedure for Fatty Acyl-CoA Analysis
While a specific experimental protocol for this compound is not available, the following is a generalized workflow for the extraction and analysis of fatty acyl-CoAs from biological samples, which can be adapted as a starting point.
Objective: To extract and quantify fatty acyl-CoAs from tissue or cell samples.
Materials:
-
Tissue or cell samples
-
Phosphate buffered saline (PBS), pH 7.4
-
Extraction buffer (e.g., 0.5% Triton-X 100 in 20 mM potassium phosphate, pH 7.4)[6]
-
Internal standard (e.g., heptadecanoyl-CoA)[10]
-
Organic solvents (e.g., 2-propanol, acetonitrile)[10]
-
Centrifuge
-
Homogenizer or sonicator
-
Analytical equipment (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation:
-
Extraction:
-
Analysis:
-
Analyze the extracted acyl-CoAs using a suitable analytical method such as HPLC with UV detection or LC-MS for quantification.[10]
-
Visualizing Laboratory Workflow
The following diagram illustrates a typical workflow for handling a chemical compound in a laboratory setting, from receiving to disposal.
Caption: Standard Laboratory Workflow for Chemical Handling.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. 7. Element IV: Personal Protective Equipment | ATrain Education [atrainceu.com]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. epa.gov [epa.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
